2-Azaspiro[4.5]decane-1,8-dione
説明
The exact mass of the compound this compound is 167.094628657 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-azaspiro[4.5]decane-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-6-10-8(9)12/h1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTURVMYPNLHFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305087 | |
| Record name | 2-Azaspiro[4.5]decane-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341037-14-6 | |
| Record name | 2-Azaspiro[4.5]decane-1,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decane-1,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Azaspiro[4.5]decane-1,8-dione: Structure, Properties, and Therapeutic Potential
Introduction
The azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, recognized for its three-dimensional architecture which can enhance target selectivity and improve pharmacokinetic profiles. This guide focuses on a specific derivative, 2-Azaspiro[4.5]decane-1,8-dione, a bicyclic compound with a unique spirocyclic framework. While experimental data on this particular isomer is limited, this document will provide a comprehensive overview of its chemical identity, a detailed synthesis protocol, and explore its potential applications in drug discovery by drawing insights from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this scaffold for novel therapeutic agents.
Chemical Structure and Identification
This compound is characterized by a pyrrolidine ring and a cyclohexane ring sharing a single carbon atom. The dione functionality at positions 1 and 8 imparts distinct chemical reactivity.
Caption: Chemical Structure of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1341037-14-6 | MolPort[2] |
| Molecular Formula | C9H13NO2 | MolPort[2] |
| Molecular Weight | 167.21 g/mol | Sigma-Aldrich[3] |
| Canonical SMILES | C1CC2(CCC1=O)CCNC2=O | PubChem[1] |
| InChI Key | WTURVMYPNLHFLO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | -0.4 | PubChem[1] |
| Monoisotopic Mass | 167.09464 Da | PubChem[1] |
| Polar Surface Area | 46.2 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 0 |
Note: The lack of extensive experimental data for this specific isomer presents a research opportunity for further characterization.
Synthesis of this compound
A patented synthetic route provides a clear methodology for the preparation of this compound.[4] The process involves a three-step sequence starting from commercially available materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 8-cyanomethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester
-
This initial step, as outlined in the patent, involves the formation of the cyanomethylated spirocyclic ester.[4] While the patent starts from this intermediate, its synthesis would typically involve the cyanoalkylation of a suitable precursor.
Step 2: Synthesis of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one [4]
-
To a solution of 8-cyanomethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester (6.50 g, 25.6 mmol) and anhydrous cobalt(II) chloride (1.66 g, 12.8 mmol) in a mixture of tetrahydrofuran (100 ml) and water (50 ml) under an argon atmosphere at 0 °C, add sodium borohydride (4.84 g, 128 mmol) in portions.
-
Stir the mixture overnight at room temperature.
-
If the reaction is incomplete, add additional cobalt(II) chloride (830 mg, 6.4 mmol) and sodium borohydride (2.42 g, 64 mmol) and continue stirring for another 24 hours.
-
Quench the reaction by adding 25% aqueous ammonia solution (5 ml) and filter the mixture.
-
Wash the filter residue with a 2:1 mixture of tetrahydrofuran and water.
-
Concentrate the filtrate under vacuum and extract the aqueous solution with methylene chloride (3 x 50 ml).
-
Dry the combined organic extracts with sodium sulfate and concentrate under vacuum to yield 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one.
-
Rationale: This step involves the reductive cyclization of the cyanomethyl ester. Cobalt(II) chloride in combination with sodium borohydride is a common reagent system for the reduction of nitriles to primary amines, which then undergo intramolecular cyclization to form the lactam.
Step 3: Synthesis of this compound [4]
-
To a solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (4.64 g, 21.9 mmol) in a mixture of methanol (75 ml) and water (25 ml), add p-toluenesulfonic acid (5.00 g, 26.3 mmol).
-
Stir the mixture for 24 hours at room temperature, followed by 24 hours at 50 °C.
-
Render the reaction mixture alkaline.
-
The product, this compound, can then be isolated and purified using standard techniques such as extraction and chromatography.
-
Rationale: This final step is an acid-catalyzed deprotection of the ketal protecting group to reveal the ketone at the 8-position. p-Toluenesulfonic acid is a common acid catalyst for this transformation.
Applications and Future Directions in Drug Development
While there is a lack of direct pharmacological data for this compound, the broader family of azaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas.[5] This suggests that the 1,8-dione isomer could serve as a valuable scaffold for the development of novel drugs.
Potential as a Kinase Inhibitor
Recent studies have highlighted the potential of related azaspiro[4.5]decane structures as potent kinase inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6] Another study demonstrated that 2,8-diazaspiro[4.5]decan-1-one derivatives can act as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[7] The structural rigidity and three-dimensional nature of the azaspiro[4.5]decane core in the 1,8-dione could be exploited to design selective inhibitors for these or other kinase targets.
Modulation of Mitochondrial Permeability
Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in cell death pathways, and its inhibition is a therapeutic strategy for conditions such as ischemia-reperfusion injury. The unique stereochemistry of this compound could offer a novel template for designing mPTP modulators.
Central Nervous System (CNS) Applications
The azaspiro[4.5]decane scaffold is a well-established pharmacophore in CNS drug discovery. For example, 8-Azaspiro[4.5]decane-7,9-dione is a core component of several azapirone drugs, which are used as anxiolytics.[10] Furthermore, various derivatives have been explored as ligands for sigma-1 receptors, which are involved in a range of neurological functions.[11] The structural features of this compound make it an intriguing candidate for the development of novel CNS-active agents.
Conclusion
This compound represents a promising yet underexplored chemical entity. While a significant gap exists in the experimental characterization of its physicochemical and pharmacological properties, its chemical structure and the biological activities of its close analogues strongly suggest its potential as a versatile scaffold in drug discovery. The synthetic route outlined in this guide provides a clear path for its preparation, enabling further investigation. Future research should focus on the full characterization of this compound and the exploration of its derivatives as potential therapeutics, particularly in the areas of oncology, inflammation, and neurological disorders.
References
-
2-azaspiro[4.5]decane-1,3-dione. PubChem. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]
-
This compound. MolPort. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
This compound. PubChemLite. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
2-Azaspiro(4.5)decane. PubChem. [Link]
-
Azaspirodecanedione. Wikipedia. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]
-
13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Universitat Autònoma de Barcelona Research Portal. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide.89. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Spiro[4.5]decane-1,6-dione. PubChem. [Link]
Sources
- 1. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 1341037-14-6 | Buy Now [molport.com]
- 3. This compound - [sigmaaldrich.com]
- 4. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azaspirodecanedione - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Azaspiro[4.5]decane-1,8-dione molecular weight and formula C9H13NO2
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-Azaspiro[4.5]decane-1,8-dione , a privileged spirocyclic scaffold.
CAS: 1341037-14-6 | Formula: C9H13NO2 | MW: 167.21 g/mol
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is driven by the need for improved solubility, metabolic stability, and target selectivity. This compound represents a "privileged" scaffold—a rigid, spirocyclic core that positions functional groups in defined vectors not accessible to planar systems.
Its specific utility lies in its dual-functionality :
-
The Lactam (Ring A): Mimics peptide bonds or acts as a hydrogen bond donor/acceptor site, often serving as the primary pharmacophore anchor.
-
The Ketone (Ring B): Provides a versatile handle for reductive amination, Grignard addition, or further functionalization to build diverse libraries (e.g., for GPCR or kinase targeting).
This guide provides a validated synthetic workflow and mechanistic insights for researchers utilizing this scaffold in lead optimization.
Chemical Profile & Structural Logic
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃NO₂ |
| Exact Mass | 167.0946 |
| SMILES | O=C1NCCC12CCC(=O)CC2 |
| LogP (Predicted) | ~0.2 (Low lipophilicity due to polarity) |
| H-Bond Donors | 1 (Lactam NH) |
| H-Bond Acceptors | 2 (Lactam C=O, Ketone C=O) |
| Topological Polar Surface Area | 46.2 Ų |
Conformational Analysis
The spiro-carbon (C5) creates a perpendicular orientation between the five-membered lactam ring and the six-membered cyclohexane ring. This orthogonality is critical:
-
Vector Projection: Substituents on the nitrogen (N2) project at a ~90° angle relative to substituents derived from the C8 ketone.
-
Fsp³ Character: The scaffold is entirely Fsp³ (excluding carbonyls), enhancing solubility compared to flat heteroaromatics like indole or quinoline.
Synthetic Pathways[2][3][4][5][6][7]
The synthesis of this compound typically requires a protection-deprotection strategy to differentiate the two carbonyl environments. The most robust route involves constructing the lactam ring on a ketal-protected cyclohexane precursor.
Pathway Visualization
The following diagram illustrates the logical flow from the protected precursor to the final dione.
Caption: Deprotection strategy for revealing the C8 ketone from the ketal-protected lactam precursor.
Detailed Experimental Protocol
Objective: Synthesis of this compound via acid-catalyzed hydrolysis.
Precursor: 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one. (This precursor is formed via the Schmidt reaction or Beckmann rearrangement of the corresponding spiro-ketone, or cyclization of amino-esters).
Reagents:
-
Starting Material: 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (4.64 g, 21.9 mmol)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (5.00 g, 26.3 mmol)
-
Solvent: Methanol (75 mL) / Water (25 mL)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4.64 g of the ketal-protected precursor in a mixture of 75 mL Methanol and 25 mL Water.
-
Acid Addition: Add 5.00 g of p-Toluenesulfonic acid. The slight excess ensures rapid hydrolysis of the robust dioxane ketal.
-
Reaction:
-
Stir at Room Temperature for 24 hours.
-
Critical Step: Increase temperature to 50°C and stir for an additional 24 hours.
-
Why? The steric bulk of the spiro-center can retard the hydrolysis rate. Heating ensures complete conversion without degrading the lactam.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Neutralize/Basify with saturated aqueous NaHCO₃ or NaOH (carefully) to pH ~8-9.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Note: The product is moderately polar; ensure thorough extraction.
-
-
Purification:
-
Dry combined organics over anhydrous Na₂SO₄.[1]
-
Concentrate in vacuo.
-
The crude solid is typically sufficiently pure (>95%) but can be recrystallized from Ethanol/Ether if necessary.
-
Yield: Expect ~80-90% yield.
Medicinal Chemistry Applications
Pharmacophore Mapping
This scaffold is extensively used in the design of ligands for Opioid Receptors (MOR) , ORL1 Receptors , and Sigma-1 Receptors .
-
The Nitrogen Vector (N2): Can be alkylated or arylated to reach hydrophobic pockets (e.g., the orthosteric site of GPCRs).
-
The Carbonyl Vector (C8): The ketone is a "reaction warhead." It is frequently converted to amines (via reductive amination) to introduce a basic nitrogen, a key feature for binding to aspartate residues in GPCR transmembrane domains.
PROTAC Linker Utility
Recent trends in protein degradation (PROTACs) utilize spirocycles as rigid linkers. The 2-azaspiro[4.5]decane core reduces the entropic penalty of binding compared to flexible alkyl chains, potentially improving the potency of the chimera.
Mechanistic Pathway: Functionalization
The following diagram depicts how the C8 ketone serves as a divergence point for library generation.
Caption: Divergent synthesis strategies utilizing the C8 ketone handle.
References
-
Substituted Spirocyclic Cyclohexane Derivatives. Patent DK3169666T3. (2012). Describes the synthesis of this compound (Step 3) as an intermediate for opioid receptor ligands.
-
This compound Product Profile. Molport. Confirms chemical structure, SMILES, and commercial availability.
-
Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Discusses the utility of spiro-piperidines and related scaffolds in improving Fsp³ and metabolic stability (General Context).
Sources
Spirocyclic Lactam Scaffolds in Medicinal Chemistry: Escaping Flatland
Executive Summary
The modern drug discovery landscape is increasingly shifting away from planar, lipophilic aromatic rings toward complex, three-dimensional architectures. This paradigm shift, often termed the "escape from flatland," aims to improve the physicochemical properties and clinical success rates of drug candidates. Among the most privileged 3D scaffolds are spirocyclic lactams —conformationally restricted molecules featuring a cyclic amide (lactam) and a spiro-fused ring system[1]. By combining the metabolic stability of the lactam bond with the rigid spatial projection of the spirocyclic core, these scaffolds offer unparalleled advantages in targeting complex protein-protein interactions (PPIs) and overcoming antimicrobial resistance[2].
Structural and Physicochemical Rationale
The incorporation of a spiro-carbon (an sp3-hybridized atom shared by two rings) fundamentally alters the molecular topology of a drug candidate. Unlike flat aromatic systems that often suffer from poor aqueous solubility due to π-π stacking in the solid state, spirocyclic lactams exhibit enhanced solubility and a higher fraction of sp3 carbons (Fsp3)[2].
Furthermore, the inherent rigidity of spirocyclic compounds minimizes the conformational entropy penalty incurred upon binding to a target receptor[1]. The molecule is pre-organized into its bioactive conformation, which significantly boosts target affinity.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Planar Aromatic Scaffolds | Spirocyclic Lactam Scaffolds | Pharmacological Impact |
| Fraction sp3 (Fsp3) | Low (< 0.3) | High (> 0.5) | Correlates with higher clinical transition success. |
| Aqueous Solubility (LogS) | Poor (prone to crystal packing) | Enhanced (disrupted planarity) | Improved oral bioavailability and formulation. |
| Conformational Entropy | High penalty upon target binding | Low penalty (pre-organized 3D shape) | Increased binding affinity and target residence time. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Sterically hindered, resistant to metabolism | Prolonged pharmacokinetic half-life. |
Mechanistic Applications in Drug Discovery
The p53-MDM2 Axis and Spirooxindoles
One of the most celebrated applications of spirocyclic lactams is the inhibition of the p53-MDM2 protein-protein interaction. The tumor suppressor p53 is negatively regulated by MDM2, which binds to p53 and targets it for proteasomal degradation[3]. The binding interface is a deep hydrophobic cleft on MDM2 that accommodates three key p53 residues: Phe19, Trp23, and Leu26[3].
Spirooxindoles (a subset of spirocyclic lactams) are uniquely suited to mimic this triad. The rigid spiro-fused core projects three distinct hydrophobic substituents into the MDM2 pockets, competitively displacing p53[3]. A prime example is Idasanutlin (RG7388) , a potent and selective MDM2 antagonist with an IC50 of ~6 nM, which has advanced to Phase III clinical trials for acute myeloid leukemia[3][4]. Similarly, the complex spirooxindole BI-0282 utilizes a dense stereochemical framework to achieve profound MDM2 inhibition[5].
p53-MDM2 Signaling Pathway and Intervention by Spirooxindole Inhibitors.
Antimicrobial and Agrochemical Frontiers
Beyond oncology, spirocyclic lactams are making waves in infectious disease and agrochemistry. Novel spiro-β-lactams have been synthesized via [3+2] annulation of 6-aminopenicillanic acid derivatives, yielding compounds with potent anti-HIV and antiplasmodial activities[6]. In the agrochemical sector, spirocyclic lactams have been identified as highly effective acyl-ACP thioesterase inhibitors, providing a new mode of action to combat herbicide-resistant grass weeds[7].
Synthetic Methodologies and Protocols
The construction of spirocyclic lactams, particularly those with multiple contiguous stereocenters like spirooxindoles, requires highly controlled stereoselective methodologies. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles (e.g., chalcones or acrylates) is the most robust strategy[5].
Synthetic Workflow for Spirooxindoles via [3+2] Dipolar Cycloaddition.
Step-by-Step Protocol: Stereoselective Synthesis of a Spirooxindole Core
This protocol outlines the synthesis of a highly substituted spiro[pyrrolidin-3,3'-oxindole] framework, a foundational step in generating MDM2 inhibitors like BI-0282[5].
Objective: To construct a spirocyclic lactam core with high diastereo- and enantioselectivity via a catalytic [3+2] cycloaddition.
Materials:
-
Isatin derivative (1.0 eq)
-
Secondary amino acid (e.g., sarcosine or proline, 1.2 eq)
-
Dipolarophile (e.g., substituted chalcone, 1.0 eq)
-
Silver acetate (AgOAc, 10 mol%) or Cu(I) equivalent
-
Anhydrous Toluene
Procedure & Mechanistic Causality:
-
Ylide Generation: Suspend the isatin derivative and the amino acid in anhydrous toluene under a nitrogen atmosphere.
-
Causality: Toluene is explicitly chosen as a non-polar, aprotic solvent. It suppresses stepwise, ionic Michael-addition pathways and strongly favors the concerted [3+2] cycloaddition mechanism, which is essential for maintaining strict stereocontrol.
-
-
Catalyst Coordination: Add 10 mol% AgOAc to the suspension.
-
Causality: The condensation of isatin and the amino acid generates a transient azomethine ylide. The Ag(I) cation coordinates with the ylide's oxygen and nitrogen atoms, locking it into a rigid, highly reactive "W-shaped" conformation. This metal-templated intermediate dictates the facial approach of the dipolarophile.
-
-
Cycloaddition: Introduce the dipolarophile to the mixture and heat to 80°C for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).
-
Causality: Moderate thermal activation provides the necessary energy to overcome the cycloaddition activation barrier. Heating beyond 90°C is avoided to prevent thermal decarboxylation or degradation of the ylide prior to trapping.
-
-
Quenching and Workup: Once the starting materials are consumed (self-validation via TLC), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite.
-
Causality: Celite filtration effectively removes the insoluble silver catalyst and polymeric byproducts, preventing metal-catalyzed epimerization of the newly formed stereocenters during concentration.
-
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography on silica gel.
Conclusion
Spirocyclic lactams are no longer just synthetic curiosities; they are foundational pillars in modern medicinal chemistry. By enforcing a rigid, three-dimensional spatial arrangement, these scaffolds bypass the pharmacokinetic pitfalls of planar aromatics while achieving exquisite selectivity against challenging targets like the p53-MDM2 interface[3][5]. As synthetic methodologies, such as asymmetric [3+2] cycloadditions, become more scalable, the integration of spirocyclic lactams into commercial drug pipelines will continue to accelerate.
References
-
[7] Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase | Source: nih.gov | URL:
-
[1] Strategies and methodologies for the construction of spiro-fused γ-lactams: an update | Source: rsc.org | URL:
-
[3] The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation | Source: nih.gov | URL:
-
[6] Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates | Source: frontiersin.org | URL:
-
[2] Spirocyclic Motifs in Natural Products | Source: nih.gov | URL:
-
[5] Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction | Source: acs.org | URL:
-
[4] Idasanutlin (RG7388) | MDM2 Antagonist | Source: medchemexpress.com | URL:
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 7. Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Dichotomy of Azaspiro-Diones: A Comparative Analysis of 2-azaspiro[4.5]decane-1,8-dione and 2-azaspiro[4.5]decane-1,3-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond "Flatland" with Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, there is a pronounced strategic shift away from planar, aromatic molecules towards structures with greater three-dimensionality. This "Escape from Flatland" is driven by the understanding that molecules with higher sp³ character and complex spatial arrangements often exhibit improved physicochemical properties, enhanced target selectivity, and a higher likelihood of clinical success.[1][2] Spirocyclic compounds, defined by two rings sharing a single spiroatom, are at the forefront of this movement. Their rigid, well-defined three-dimensional topology allows for a precise presentation of functional groups, enabling optimal interactions with complex biological targets.[1][3]
This guide delves into the nuanced yet critical differences between two isomeric dione derivatives of the 2-azaspiro[4.5]decane scaffold: the 1,8-dione and the 1,3-dione. While sharing the same molecular formula (C₉H₁₃NO₂), their distinct carbonyl placements lead to profoundly different electronic properties, synthetic challenges, and potential as pharmacophores. For drug development professionals, understanding this distinction is not merely academic; it is fundamental to designing targeted, effective, and novel therapeutic agents.
Caption: Chemical structures of the 1,3-dione and 1,8-dione isomers.
PART 1: Core Structural and Electronic Differences
The fundamental distinction lies in the relative positions of the two carbonyl groups, which dictates the electronic character of the entire molecule.
2-azaspiro[4.5]decane-1,3-dione: The β-Dicarbonyl System
This isomer is a classic β-dicarbonyl compound, specifically a cyclic imide fused with a cyclohexane ring. The defining feature is the placement of two carbonyl groups on carbons beta (β) to each other, separated by a single alpha (α) carbon (the spiroatom).
-
Activated Methylene/Methine: The spiro-carbon (C5) is positioned between two electron-withdrawing carbonyl groups. This arrangement significantly increases the acidity of any protons attached to it, though in this specific spirocyclic case, there are no protons on the spiro-carbon itself. The adjacent methylene protons in the five-membered ring (C4) are also activated.
-
Keto-Enol Tautomerism: β-Dicarbonyl compounds exist in equilibrium with their enol tautomers.[4] This equilibrium is crucial to their reactivity, as the enol form can act as a potent nucleophile.[4][5] The enolate anion, formed upon deprotonation, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the alpha carbon.[4]
2-azaspiro[4.5]decane-1,8-dione: A System of Isolated Carbonyls
In this isomer, the carbonyl groups are electronically isolated from one another. One is part of a γ-lactam (amide) ring, while the other is a ketone on the six-membered ring.
-
Distinct Carbonyl Reactivity: There is no direct electronic communication between the C1 (amide) and C8 (ketone) carbonyls. They behave as independent functional groups. The C8 ketone is a standard electrophilic center, susceptible to nucleophilic attack. The C1 amide carbonyl is significantly less electrophilic due to the delocalization of the nitrogen lone pair into the carbonyl group.
-
Lack of Enhanced Acidity: The protons alpha to each carbonyl group (at C2, C7, and C9) exhibit normal acidity for their respective functional groups (amide or ketone) and are not significantly activated by the presence of the second, distant carbonyl.
Caption: Key electronic and reactivity differences between the isomers.
PART 2: Synthesis Strategies: Kinetic vs. Thermodynamic Control
The synthesis of these isomers requires distinct strategies, often governed by the principles of kinetic versus thermodynamic control. A thermodynamically controlled reaction, which is reversible and allowed to reach equilibrium, will favor the most stable product.[6] A kinetically controlled reaction, typically run at lower temperatures and being irreversible, favors the product that is formed fastest (i.e., via the lowest activation energy pathway).[7][8] The 1,3-dione, with its conjugated enolate system, is often the more thermodynamically stable isomer.
Synthesis of 2-azaspiro[4.5]decane-1,3-dione
The construction of the β-dicarbonyl moiety often involves cyclization reactions that favor the formation of the stable five-membered succinimide ring.
Protocol: Bucherer-Bergs Reaction followed by Hydrolysis
This is a plausible and robust method for generating the spiro-hydantoin precursor to the desired dione.
-
Step 1: Cyanohydrin Formation. To a stirred solution of cyclohexanone (1.0 eq) in ethanol/water, add sodium cyanide (1.1 eq). Cool the mixture to 0-5°C and slowly add hydrochloric acid to maintain a slightly acidic pH. Stir for 2-4 hours. Causality: This step forms the key cyanohydrin intermediate, providing the spiro-carbon and one of the necessary carbons for the hydantoin ring.
-
Step 2: Hydantoin Formation. To the cyanohydrin mixture, add ammonium carbonate (3.0 eq). Seal the reaction vessel and heat to 60-70°C for 8-12 hours. Monitor by TLC. Causality: The Bucherer-Bergs reaction is a classic method for converting ketones into hydantoins (a 1,3-diazaspiro dione). This creates the core spirocyclic system.
-
Step 3: Hydrolysis to Dione (Conceptual). Selective hydrolysis of the hydantoin to the dione is challenging but could be attempted under specific acidic or basic conditions, aiming to cleave one of the N-C=O bonds. Self-Validation: The structure of the intermediate hydantoin and the final product must be confirmed by NMR and MS to ensure the correct cyclization and hydrolysis have occurred.
Synthesis of this compound
Synthesizing the less thermodynamically stable 1,8-dione requires a regiocontrolled approach that prevents rearrangement or cyclization to the 1,3-isomer. A plausible route involves building the molecule from precursors where the connectivity is already defined. A method adapted from patent literature for a related isomer provides a strong foundation.[9]
Protocol: Intramolecular Cyclization Approach
-
Step 1: Ketal Protection. React 4-oxocyclohexanecarboxylic acid with ethylene glycol (1.2 eq) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) in toluene, with removal of water (Dean-Stark trap). Heat to reflux for 4-6 hours. Causality: The ketone must be protected as a ketal to prevent it from interfering with subsequent steps involving the carboxylic acid and the formation of the amide ring.
-
Step 2: Amide Formation. Convert the protected carboxylic acid to an acid chloride using thionyl chloride (1.5 eq). React the crude acid chloride with a suitable amine precursor, such as aminoacetaldehyde diethyl acetal, in the presence of a base like triethylamine. Causality: This step builds the backbone of the future γ-lactam ring.
-
Step 3: Reductive Amination & Cyclization. Reduce the resulting amide and cyclize in a one-pot procedure using a reducing agent like sodium cyanoborohydride, followed by an acid-catalyzed cyclization to form the γ-lactam ring.
-
Step 4: Deprotection. Treat the spiro-ketal lactam with aqueous acid (e.g., 3M HCl) at room temperature for 12-24 hours to hydrolyze the ketal and reveal the C8-ketone. Causality: This final step unmasks the second carbonyl group. Performing this step last ensures regiochemical control. Self-Validation: Each step requires purification and characterization (NMR, IR, MS) to confirm the structure of the intermediate. The final deprotection step's progress should be monitored by TLC or LC-MS to avoid side reactions.
Caption: Contrasting synthetic workflows for the dione isomers.
PART 3: Comparative Analytical Characterization
Distinguishing between the two isomers is straightforward with standard spectroscopic techniques. The key is to look for the unique signatures of the β-dicarbonyl system versus the isolated carbonyls.
| Technique | 2-azaspiro[4.5]decane-1,3-dione | This compound | Rationale |
| ¹H NMR | Absence of a signal between 2.5-3.5 ppm for a proton at C2. Potential for broad enol -OH peak. | Distinct signals for protons alpha to the ketone (C7, C9) and alpha to the amide (C3). | The C2 position in the 1,3-dione is a quaternary carbon within the succinimide ring. |
| ¹³C NMR | Two carbonyl signals in close proximity (~175-185 ppm). Spiro-carbon (C5) signal further downfield due to two adjacent carbonyls.[10] | Two distinct carbonyl signals: one for the ketone (~205-215 ppm) and one for the amide (~170-180 ppm).[9] | The chemical environment of the carbonyl carbons is significantly different. Ketones are characteristically downfield from amides. |
| IR Spectroscopy | May show a single, broad C=O stretch or two closely spaced stretches (~1700-1750 cm⁻¹) due to symmetric/asymmetric stretching of the imide. | Two distinct C=O stretches: a sharp ketone peak (~1715 cm⁻¹) and a separate amide I band (~1680 cm⁻¹). | The coupling of vibrations in the β-dicarbonyl system of the imide differs from that of two isolated carbonyls. |
| Mass Spec (EI) | Fragmentation may involve the concerted loss of the dicarbonyl system. | Expect characteristic fragmentation patterns for cyclohexanones (e.g., McLafferty rearrangement) and γ-lactams independently. | The molecular connectivity dictates the most stable fragmentation pathways. |
| X-ray Crystallography | Unambiguously confirms the 1,3-connectivity and provides bond lengths and angles. | Unambiguously confirms the 1,8-connectivity and provides bond lengths and angles. | Provides definitive, three-dimensional structural proof.[11] |
PART 4: Implications in Drug Discovery
The choice between a 1,3-dione and a 1,8-dione isomer is a critical decision in scaffold design, as they present entirely different pharmacophoric features and opportunities for derivatization.
-
1,3-Dione as a Pharmacophore: The acidic nature of the imide N-H and the hydrogen-bond accepting capability of the two carbonyls make this moiety a potent pharmacophore. The enolizable system can also act as a metal chelator, which could be exploited for designing metalloenzyme inhibitors. Its relative planarity and rich electronic nature make it suitable for interactions within well-defined binding pockets.
-
1,8-Dione as a 3D Scaffold: This isomer acts as a rigid scaffold that presents two chemically distinct handles for modification. The C8 ketone can be readily derivatized (e.g., reductive amination, Wittig reaction) without affecting the lactam ring, and vice-versa. This allows for the systematic exploration of chemical space in two different vectors from a conformationally restricted core, which is ideal for optimizing potency and selectivity against a specific biological target.[3] Derivatives of azaspiro[4.5]decanes have shown promise as kinase inhibitors and agents for treating inflammatory diseases, where precise orientation of substituents is key.[12][13]
Caption: Divergent roles of the 1,3- and 1,8-dione isomers in drug design.
Conclusion
The distinction between this compound and its 1,3-dione isomer is a clear illustration of how subtle changes in a molecular scaffold can have profound consequences. The 1,3-dione is an electronically active pharmacophore defined by the chemistry of its β-dicarbonyl system. In contrast, the 1,8-dione is a rigid 3D scaffold offering two distinct and regiochemically stable points for chemical modification. For researchers in drug discovery, recognizing these differences is paramount. It informs the selection of synthetic strategies—balancing thermodynamic stability against kinetic control—and, most importantly, guides the rational design of novel spirocyclic compounds tailored to interact with specific biological targets with high potency and selectivity.
References
- BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
-
de Witte, A. M., Le, T. B., & O'Brien, P. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. Retrieved from [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 773-788. Retrieved from [Link]
-
Scribd. (n.d.). The Use of Spirocyclic Scaffolds in Drug Discovery. Retrieved from [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one.
-
Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[14][15]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 953. Retrieved from [Link]
-
Abele, E., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52, 103-108. Retrieved from [Link]
-
Zhang, X., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(34), 6693-6697. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Chinese Chemical Society, 67(10), 1848-1859. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5456. Retrieved from [Link]
-
Miao, Z. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DK3169666T3 - Substituted azaspiro (4.5) decan derivates.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Kumar, A., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(23), 3822-3826. Retrieved from [Link]
-
ResearchGate. (2013). What is the difference between a kinetic and thermodynamic product?. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Chemistry Behind Reaction Pathways. Retrieved from [Link]
-
Spivey, A. C. (2016). Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]
-
Goulielmou, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]
-
MolPort. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]
-
S-Acosta, C., et al. (2022). Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. Molecules, 27(12), 3788. Retrieved from [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Retrieved from [Link]
-
Fiveable. (2025). β-dicarbonyl compounds Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide.89. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) β-Dicarbonyl compounds. Retrieved from [Link]
-
De Zordo-Banova, A., et al. (2025). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. Retrieved from [Link]
-
University of Calgary. (n.d.). Enolates of β-Dicarbonyl Compounds. Retrieved from [Link]
-
Atanasova, M., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025(2), M1339. Retrieved from [Link]
-
Atanasova, M., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Molbank, 2025(2), M1339. Retrieved from [Link]
-
Wang, C., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(10), 133. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). X-Ray Crystallography. Retrieved from [Link]ccormicklab.bcmp.med.harvard.edu/x-ray-crystallography)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fiveable.me [fiveable.me]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 10. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Escaping Flatland: A Technical Guide to Novel Spirocyclic Building Blocks for Drug Discovery Libraries
Abstract
The paradigm of drug discovery is undergoing a significant shift, moving away from the "flatland" of planar, aromatic compounds towards molecules with greater three-dimensionality (3D) and sp3-character.[1][2] This evolution is driven by the need to improve physicochemical properties, enhance target engagement, and explore novel chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent rigidity and 3D nature offer a unique platform for the precise spatial arrangement of functional groups, leading to improved potency, selectivity, and pharmacokinetic profiles.[2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and application of novel spirocyclic building blocks for the creation of next-generation drug discovery libraries. We will delve into the strategic advantages of these scaffolds, provide detailed synthetic protocols, and present case studies that underscore their transformative potential in modern medicinal chemistry.
The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this has led to an over-exploration of flat, two-dimensional chemical space. The "Escape from Flatland" concept highlights the growing recognition that molecules with a higher fraction of sp3-hybridized carbons (Fsp3) and greater 3D complexity often exhibit superior drug-like properties.[2][5] Spirocycles are exemplary in this regard, offering several distinct advantages:
-
Inherent Three-Dimensionality: The defining feature of a spirocycle is its non-planar, rigid structure. This allows for the presentation of substituents in precise vectors, enabling more specific and multi-point interactions with complex biological targets like protein-protein interfaces.[1][6]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly enhance a molecule's physicochemical profile. Increased Fsp3 content generally leads to:
-
Higher aqueous solubility: Compared to their flat aromatic counterparts, the more aliphatic nature of spirocycles can improve solubility.[5][6]
-
Modulated Lipophilicity (logP/logD): Spirocycles can be used to fine-tune lipophilicity, moving compounds into a more desirable range for optimal absorption and distribution.[5][6][7]
-
Enhanced Metabolic Stability: The quaternary spirocenter and the often more saturated nature of the rings can block sites of metabolic attack, leading to improved in vivo stability.[5][6][7]
-
-
Novel Intellectual Property: The vast and relatively underexplored chemical space occupied by spirocyclic scaffolds provides fertile ground for generating novel chemical entities with strong intellectual property positions.[7]
-
Conformational Restriction and Pre-organization: The rigidity of the spirocyclic framework reduces the entropic penalty upon binding to a biological target. By locking the molecule in a bioactive conformation, potency can be significantly increased.[3][4]
Designing Spirocyclic Libraries: Principles and Strategies
The construction of a high-quality drug discovery library based on spirocyclic scaffolds requires careful planning and strategic design. The goal is to maximize chemical diversity while maintaining drug-like properties.
Scaffold Selection and Diversity
The choice of the core spirocyclic scaffold is a critical first step. A well-designed library should incorporate a variety of ring sizes, heteroatom compositions, and stereochemical complexities.[8][9] The scaffolds should also possess multiple, orthogonally-functionalized points for diversification, allowing for the exploration of a broad range of chemical space around the central core.[8][9]
Key Synthetic Considerations
The synthesis of spirocycles can be challenging due to the presence of a quaternary carbon center and the need for stereochemical control.[6] However, numerous synthetic methodologies have been developed to address these challenges. Key considerations include:
-
Stereocontrol: Many spirocycles possess multiple stereocenters. The ability to control the relative and absolute stereochemistry is crucial for exploring the 3D space around the scaffold and for optimizing interactions with chiral biological targets.[6]
-
Scalability and Robustness: The chosen synthetic routes should be robust, scalable, and amenable to parallel synthesis to enable the rapid generation of a large number of analogs for screening.[10]
-
Availability of Starting Materials: The synthesis should ideally start from readily available and commercially accessible building blocks to ensure cost-effectiveness and efficiency.[10]
Synthesis of Novel Spirocyclic Building Blocks: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative spirocyclic scaffolds. These protocols are designed to be self-validating, with clear checkpoints for characterization and purification.
Synthesis of a Bis-Spiro-Imidazolinone Scaffold
This protocol describes the synthesis of a bis-spirocyclic imidazolinone scaffold, a versatile building block for library development.[10]
Experimental Workflow:
Figure 1: Synthesis workflow for a bis-spiro-imidazolinone scaffold.
Step 1: Cyanation of 4-N-benzyl piperidone [10]
-
To a solution of 4-N-benzyl piperidone (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium cyanide (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyanohydrin.
-
Characterization: Confirm the structure of the product by 1H NMR and Mass Spectrometry.
Step 2: Acidic Hydrolysis [10]
-
Carefully add the crude cyanohydrin from Step 1 to concentrated sulfuric acid (excess) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the hydrolysis is complete (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the resulting amino acid by 1H NMR and Mass Spectrometry.
Step 3: Condensation with Ketones [10]
-
To a solution of the amino acid from Step 2 (1.0 eq) in a suitable solvent (e.g., methanol), add a ketone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-spiro-imidazolinone scaffold.
-
Characterization: Confirm the final structure and purity by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Spirocyclic Tetrahydrofurans
This protocol outlines a method for constructing spirocyclic tetrahydrofuran scaffolds, which are valuable building blocks for exploring three-dimensional chemical space.[8]
Experimental Workflow:
Figure 2: Synthesis workflow for spirocyclic tetrahydrofurans.
Step 1: Grignard Addition [8]
-
To a solution of an N-Boc protected cyclic 2-aminoketone (1.0 eq) and cerium(III) chloride (1.1 eq) in a dry ethereal solvent (e.g., THF) at -78 °C, add homoallyl magnesium bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography.
-
Characterization: Confirm the structure by 1H NMR and Mass Spectrometry.
Step 2: Epoxidation and Spontaneous Cyclization [8]
-
To a solution of the tertiary alcohol from Step 1 (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The epoxide formation is followed by a spontaneous 5-exo-tet nucleophilic attack to form the spirocyclic tetrahydrofuran.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the racemic spirocyclic THF methanol.
-
Characterization: Confirm the final structure and purity by 1H NMR, 13C NMR, and HRMS.
Case Studies: The Impact of Spirocycles in Drug Discovery
The true value of spirocyclic scaffolds is demonstrated by their successful application in drug discovery programs. Here, we present case studies of approved drugs and clinical candidates that highlight the transformative power of these unique building blocks.
Olaparib: Enhancing Selectivity with a Diazaspiro[3.3]heptane Core
Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain cancers. In an effort to improve its selectivity profile, the piperazine ring was replaced with a diazaspiro[3.3]heptane moiety.[4][5] While this modification resulted in a slight decrease in potency, it significantly increased the selectivity for PARP-1 over other PARP family members.[5] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, demonstrating how a spirocyclic core can be used to fine-tune the pharmacological profile of a drug.[5]
SHP2 Inhibitors: Structure-Based Design of Spirocyclic Scaffolds
In the development of allosteric inhibitors of the protein tyrosine phosphatase SHP2, structure-based design was employed to introduce a spirocyclic scaffold.[5] X-ray crystallography revealed the importance of a primary amine for key hydrogen bonding interactions. Replacing a more flexible linker with a rigid spirocycle maintained the optimal orientation of this amine group, resulting in comparable potency and improved cellular efficacy.[5] This case study exemplifies how the conformational restriction provided by a spirocycle can be leveraged to enhance biological activity.
Approved Spirocyclic Drugs
The successful translation of spirocyclic scaffolds from concept to clinic is evidenced by the number of approved drugs containing this motif.[1]
| Drug Name | Therapeutic Area | Spirocyclic Core |
| Fluspirilene | Antipsychotic | Spiro-piperidine |
| Spironolactone | Diuretic | Spiro-lactone |
| Irbesartan | Antihypertensive | Spiro-cyclopentane |
| Drospirenone | Contraceptive | Spiro-lactone |
Table 1: Examples of Clinically Approved Spirocyclic Drugs. [1][11]
Future Perspectives and Conclusion
The field of spirocyclic chemistry is poised for continued growth and innovation. Advances in high-throughput synthesis and computational modeling will further accelerate the exploration of this rich chemical space.[3][12] The development of novel synthetic methodologies will provide access to an even greater diversity of spirocyclic scaffolds, enabling the creation of next-generation drug discovery libraries.[13]
References
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9). Retrieved from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved from [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. (2021, November 17). Retrieved from [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. Retrieved from [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Publications. (2013, June 12). Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 16). Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. (2016, May 10). Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). Retrieved from [Link]
-
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24). Retrieved from [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021, January 14). Retrieved from [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-Azaspiro[4.5]decane-1,8-dione in DMSO and Methanol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected solubility profile of 2-Azaspiro[4.5]decane-1,8-dione in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive published data for this specific compound, this document establishes a predictive framework based on fundamental principles of molecular interaction and solvent properties. It further outlines a rigorous, step-by-step experimental protocol for determining thermodynamic solubility, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications in screening, formulation, and chemical synthesis.
Introduction: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of chemical and pharmaceutical science.[1][2] For drug discovery and development, a compound's solubility profile dictates its potential for oral bioavailability, ease of formulation, and utility in high-throughput screening (HTS) campaigns.[3] In chemical synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purification.
This guide focuses on this compound, a spirocyclic compound containing both lactam and ketone functionalities.[4][5] Understanding its interaction with two distinct polar solvents—the polar aprotic solvent DMSO and the polar protic solvent methanol—provides critical insights for its practical application.
Theoretical Analysis of Solute-Solvent Interactions
The principle of "like dissolves like" governs solubility, where a solute's dissolution is favored in a solvent with similar polarity and intermolecular force characteristics.[6]
Physicochemical Properties of the System Components
-
This compound (Solute):
-
Structure: This molecule possesses a rigid spirocyclic core. Key functional groups include a secondary amide (lactam) and a ketone.
-
Polarity: The presence of two carbonyl groups (C=O) and an N-H bond introduces significant polarity and the capacity for both hydrogen bond donation (N-H) and acceptance (C=O, N-H).
-
Predicted Behavior: The polar functional groups suggest a preference for polar solvents. The ability to form hydrogen bonds will be a primary driver of its solubility.
-
-
Dimethyl Sulfoxide (DMSO) (Solvent 1):
-
Properties: DMSO is characterized by a strong dipole moment and a high dielectric constant.[9][10] It is a powerful hydrogen bond acceptor (at the sulfoxide oxygen) but cannot donate hydrogen bonds.[11] This property allows it to effectively solvate cations and disrupt solute-solute interactions without "caging" anionic or nucleophilic species through hydrogen bonding.[12]
-
Methanol (Solvent 2):
-
Structure: CH₃OH. The simplest polar protic solvent.[13]
-
Properties: Methanol is capable of both donating and accepting hydrogen bonds due to its hydroxyl (-OH) group.[14] It is fully miscible with water and dissolves a wide range of polar substances.[13][15] Its ability to form extensive hydrogen bond networks is a key feature of its solvent action.[16]
-
Predictive Solubility Profile
Based on the molecular properties, we can predict the solubility behavior:
-
In DMSO: this compound is expected to exhibit high solubility . The strong hydrogen bond accepting capability of DMSO will readily interact with the N-H proton of the lactam. Furthermore, the high polarity of DMSO will effectively solvate the polar carbonyl groups, overcoming the crystal lattice energy of the solid solute.
-
In Methanol: The compound is also expected to be soluble in methanol, though potentially to a different extent than in DMSO. Methanol can act as both a hydrogen bond donor (to the carbonyl oxygens) and an acceptor (from the N-H group). This dual capability facilitates strong solute-solvent interactions. However, the self-association of methanol molecules through their own hydrogen bonding network might offer some competition to solute solvation compared to DMSO.
The following diagram illustrates the key molecular structures and their potential interaction sites.
Caption: Solute-Solvent Interaction Potential
Quantitative Solubility Data (Predictive)
While experimental determination is the gold standard, a predictive table is provided below for illustrative purposes, based on the theoretical analysis. These values represent a plausible outcome for thermodynamic equilibrium solubility at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25 °C | Rationale |
| DMSO | Polar Aprotic | > 100 mg/mL | Excellent H-bond acceptor and high polarity effectively disrupt crystal lattice forces. |
| Methanol | Polar Protic | 20 - 50 mg/mL | Good H-bond donor/acceptor capacity, but solvent self-association may slightly limit solvation efficiency. |
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Determination
To generate definitive and reliable data, the equilibrium shake-flask method is the reference standard.[17] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (solid, >98% purity)
-
DMSO (anhydrous, ≥99.9%)
-
Methanol (anhydrous, ≥99.9%)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled orbital shaker or rotator (set to 25 °C)
-
Centrifuge
-
Calibrated positive displacement pipettes
-
HPLC system with UV detector
-
0.22 µm PTFE syringe filters (low-binding)
Workflow Diagram
The following diagram outlines the complete experimental workflow.
Caption: Shake-Flask Solubility Workflow
Step-by-Step Procedure
-
Preparation: Label glass vials clearly for each solvent (in triplicate).
-
Solute Addition: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) directly into each vial. The key is to ensure a visible excess of solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the respective solvent (DMSO or Methanol) to each vial.
-
Equilibration:
-
Briefly vortex each vial to suspend the solid.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from the top of the vial, ensuring no solid is disturbed.
-
Immediately perform a large, accurate serial dilution of the supernatant into the HPLC mobile phase. This is critical to prevent the compound from crashing out of solution and to bring the concentration within the linear range of the calibration curve.
-
Self-Validating Step: A filtration step using a low-binding syringe filter can be added here, but recovery studies should be performed to ensure the compound does not adsorb to the filter material.[17] Comparing filtered vs. non-filtered results from the centrifuged supernatant can validate the filtration step.
-
-
Quantification:
-
Analyze the diluted samples via a validated HPLC-UV method.
-
Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.
-
-
Calculation: Calculate the original solubility in mg/mL, accounting for all dilution factors.
Conclusion
Based on a robust theoretical framework, this compound is predicted to be highly soluble in DMSO and moderately to highly soluble in methanol. This differential solubility is driven by the specific hydrogen bonding capabilities of the polar aprotic (DMSO) and polar protic (methanol) solvents. For definitive quantification, the provided shake-flask experimental protocol offers a reliable and self-validating methodology. The insights and procedures detailed in this guide empower researchers to make informed decisions regarding solvent selection for the formulation, analysis, and synthesis involving this compound.
References
- Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO)
- Wikipedia. Dimethyl sulfoxide.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
- gChem. DMSO Physical Properties.
- Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
- Raytor. (2026, January 22).
- American Pharmaceutical Review. (2013, April 2).
- DCCEEW. (2022, June 30). Methanol.
- S
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ICIB. Properties of Methanol.
- MCB Books.
- ResearchGate.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents.
- Cayman Chemical. Solubility Factors When Choosing a Solvent.
- PubChem. 2-Azaspiro(4.5)decane.
- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
- PubChem. 2-Azaspiro[4.5]decane-1,3-dione.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchG
- PubChemLite. This compound.
- MolPort. This compound.
- EPA. 1,4-Dioxa-8-azaspiro(4.5)decane Properties.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 1341037-14-6 | Buy Now [molport.com]
- 6. caymanchem.com [caymanchem.com]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. antbioinc.com [antbioinc.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 14. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 15. Methanol - DCCEEW [dcceew.gov.au]
- 16. research.nu.edu.kz [research.nu.edu.kz]
- 17. raytor.com [raytor.com]
The Ascendance of Azaspiroalkanes: A Technical Guide to a Privileged Scaffold in Pharmaceutical Chemistry
Abstract
The azaspiroalkane scaffold, a unique three-dimensional heterocyclic motif, has carved a significant niche in modern drug discovery. Its inherent structural rigidity, coupled with the ability to project substituents in well-defined vectors, offers medicinal chemists a powerful tool to optimize pharmacological activity, selectivity, and physicochemical properties. This in-depth technical guide provides a comprehensive overview of the history, synthetic evolution, and therapeutic applications of azaspiroalkane-containing compounds. We will delve into the causality behind experimental choices in their synthesis and explore how this privileged core has been instrumental in the development of drugs targeting a wide array of diseases, with a particular focus on central nervous system disorders.
Introduction: The Allure of the Third Dimension in Drug Design
For decades, medicinal chemistry was often dominated by flat, aromatic structures. However, the pursuit of novel chemical space with improved drug-like properties has led to a paradigm shift towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly attractive scaffolds.[2] Among these, azaspiroalkanes, which incorporate a nitrogen atom within the spirocyclic framework, have garnered considerable attention.[3]
The incorporation of an azaspiroalkane core offers several distinct advantages:
-
Enhanced 3D-Character: The spirocyclic nature imparts a rigid, non-planar geometry, allowing for precise spatial orientation of functional groups that can lead to improved target binding and selectivity.[1][2]
-
Improved Physicochemical Properties: The introduction of sp³-hybridized centers often leads to increased aqueous solubility and metabolic stability compared to their flatter aromatic counterparts.[1]
-
Novelty and Patentability: Azaspiroalkane scaffolds provide access to novel chemical matter, offering opportunities for new intellectual property.
This guide will navigate the journey of azaspiroalkanes from a synthetic curiosity to a cornerstone of modern pharmaceutical development.
Historical Perspective: From Serendipity to Rational Design
The exploration of azaspiroalkanes in pharmacology was not a linear path but rather an evolution driven by both serendipitous discoveries and rational design. Early examples of bioactive spirocyclic alkaloids laid the groundwork for future investigations. However, it was the deliberate incorporation of the azaspiroalkane moiety into synthetic molecules that truly unlocked their therapeutic potential.
A pivotal moment in the history of azaspiroalkanes was the development of the "azaspirodecanediones," a class of anxiolytic and antipsychotic agents. Buspirone, approved in 1986, is a prominent example.[4] While technically an "azaspirodecanedione," its development highlighted the potential of spirocyclic structures in modulating central nervous system (CNS) targets.[4] This success spurred further research into related azaspiroalkane cores for a variety of neurological and psychiatric disorders.[5][6]
Synthetic Strategies: Building the Core
The efficient and versatile synthesis of azaspiroalkane scaffolds is crucial for their exploration in drug discovery. Over the years, a variety of synthetic methodologies have been developed, each with its own strengths and applications.
Key Synthetic Approaches at a Glance
| Synthetic Strategy | Description | Key Features | Reference(s) |
| Intramolecular Cyclization | Formation of one of the rings by an intramolecular reaction of a precursor containing the other ring. | Often high-yielding and diastereoselective. | [3] |
| [2+2] Cycloaddition | Photochemical or thermal cycloaddition of an alkene and a ketene or isocyanate to form a four-membered ring. | Provides access to strained spirocyclic systems. | [1][7] |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an exocyclic alkene. | A powerful tool for constructing five-membered nitrogen-containing rings. | [7] |
| Kulinkovich-de Meijere Reaction | Titanium-mediated cyclopropanation of amides or lactams. | Useful for the synthesis of azaspiro[2.n]alkanes. | [3] |
Experimental Protocol: A Representative Synthesis of a Diazaspiroalkane Core
The following protocol outlines a general procedure for the synthesis of an arylated diazaspiroalkane, a scaffold that has shown significant promise as a dopamine D3 receptor antagonist.[5][8]
Objective: To synthesize an N-arylated diazaspiro[4.5]decane derivative via a C-N cross-coupling reaction.
Materials:
-
Diazaspiro[4.5]decane
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the diazaspiro[4.5]decane (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).
-
Solvent Addition: Add anhydrous toluene to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (10-20 minutes, as per the optimized benchtop methodology).[5]
-
Workup: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated diazaspiro[4.5]decane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.
-
Ligand: The choice of ligand is critical for the efficiency of the C-N cross-coupling reaction. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.
-
Base: The base is required to deprotonate the amine of the diazaspiroalkane, allowing it to participate in the catalytic cycle.
Synthetic Pathway Visualization
Caption: C-N Cross-Coupling for N-Arylated Diazaspiroalkanes.
Pharmaceutical Applications: A Scaffold for Diverse Targets
The versatility of the azaspiroalkane scaffold is evident in the wide range of biological targets it has been successfully used to modulate.
Central Nervous System (CNS) Disorders
The CNS has been a particularly fruitful area for the application of azaspiroalkanes. Their rigid structures can effectively mimic the conformations of endogenous neurotransmitters, leading to potent and selective interactions with receptors and transporters.[9][10]
-
Dopamine Receptors: Azaspiroalkane derivatives have been developed as highly selective antagonists for the dopamine D3 receptor, a key target for the treatment of schizophrenia and substance abuse disorders.[5][8] The spirocyclic core provides a unique spatial arrangement of substituents that is not easily accessible with more flexible scaffolds.[5]
-
Muscarinic Receptors: 1-Oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[11] Systematic modifications of the spirocyclic core led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[11]
-
Adrenergic Receptors: Fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been identified as highly selective antagonists for the alpha(1d)-adrenergic receptor.[12]
-
Nicotinic Acetylcholine Receptors: Quinuclidine-containing spirooxazolidines have been designed as potent partial agonists of the α7 nicotinic acetylcholine receptor, showing promise for improving cognition.[13]
Other Therapeutic Areas
Beyond the CNS, azaspiroalkanes have found applications in other therapeutic areas:
-
Infectious Diseases: The HCV drug ledipasvir and the antibiotic sitafloxacin incorporate an azaspiro[2.4]heptane core, which plays a key role in modulating the drug's activity and improving its solubility.[3]
-
Metabolic Diseases: 6-Azaspiro[2.5]octane frameworks have been investigated as glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.[3]
Quantitative Data Summary
| Compound Class | Target | Key Findings | Reference(s) |
| Arylated Diazaspiroalkanes | Dopamine D₃ Receptor | High affinity (Kᵢ = 12-25.6 nM) and selectivity (264-905-fold over D₂). | [5][8] |
| 1-Oxa-8-azaspiro[4.5]decanes | Muscarinic M₁ Receptor | Preferential affinity for M₁ over M₂ receptors; potent antiamnesic activity. | [11] |
| Fluoro-azaspirodecanediones | α₁d-Adrenergic Receptor | High-affinity antagonists with at least 95-fold selectivity over other GPCRs. | [12] |
| Quinuclidine-spirooxazolidines | α₇ Nicotinic Receptor | Potent partial agonists that improved cognition in preclinical models. | [13] |
Future Directions and Conclusion
The journey of the azaspiroalkane scaffold in pharmaceutical chemistry is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see even more innovative applications of this privileged core.
Future research will likely focus on:
-
Development of Novel Synthetic Routes: The discovery of new and more efficient ways to construct complex azaspiroalkanes will accelerate their exploration in drug discovery.[7][14]
-
Exploration of New Biological Targets: The unique 3D nature of azaspiroalkanes makes them ideal candidates for targeting challenging protein-protein interactions and allosteric binding sites.
-
Application in Fragment-Based Drug Discovery: The development of smaller, fragment-like azaspiroalkane building blocks will provide valuable starting points for the design of novel drug candidates.[14]
References
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (2025, October 18).
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC. (n.d.). Retrieved from [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed. (2017, December 14). Retrieved from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025, August 29). Retrieved from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed. (2005, April 21). Retrieved from [Link]
-
(A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5) in the literature - ResearchGate. (n.d.). Retrieved from [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27). Retrieved from [Link]
-
Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed. (2013, September 20). Retrieved from [Link]
-
Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed. (2010, May 3). Retrieved from [Link]
-
Azapirones: history of development - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018, April 11). Retrieved from [Link]
- Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed. (2016, December 22). Retrieved from https://pubmed.ncbi.nlm.nih.gov/27958732/
-
Assessing molecular scaffolds for CNS drug discovery - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025, April 24). Retrieved from [Link]
-
Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed. (n.d.). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). Retrieved from [Link]
-
A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PubMed. (2017, May 4). Retrieved from [Link]
-
A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PMC - PubMed Central. (2017, May 4). Retrieved from [Link]
- NZ731118A - Dopamine d3 receptor antagonists compounds - Google Patents. (n.d.).
-
Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC. (2023, May 20). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (2025, October 13). Retrieved from [Link]
-
The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature - PubMed. (2018, June 14). Retrieved from [Link]
-
Pharmacological properties of azalides - Improved macrolides | Request PDF. (2025, August 6). Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - IRIS - Unipa.it. (2023, April 23). Retrieved from [Link]
-
Medicinal Chemistry Case History: Structure-Based Drug Design of Oral and Inhaled p38 MAP Kinase Inhibitors as Clinical Candidates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
NMDA Receptor Activity in Neuropsychiatric Disorders - PMC - NIH. (n.d.). Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Retrieved from [Link]
-
Anti-Inflammatory Therapy as a Promising Target in Neuropsychiatric Disorders - PubMed. (n.d.). Retrieved from [Link]
-
From Natural Products to Designer Drugs: Development and Molecular Mechanisms Action of Novel Anti-Microtubule Breast Cancer Therapeutics - PubMed. (n.d.). Retrieved from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). Retrieved from [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (2022, August 14). Retrieved from [Link]
-
The use of newer anticonvulsants in neuropsychiatric disorders - PubMed. (2002, October 15). Retrieved from [Link]
-
PHARMACOLOGICAL PROPERTIES OF POLYHYDROXY ALKALOIDS: A MINI-REVIEW - JSSM. (2024, December 15). Retrieved from [Link]
-
Evolution of Small Molecule Kinase Drugs - PMC. (n.d.). Retrieved from [Link]
-
An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - MDPI. (2024, August 13). Retrieved from [Link]
-
NMDA agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychiatric disorders - PubMed. (n.d.). Retrieved from [Link]
-
Azathioprine-induced neuro-psychiatric disorders - PubMed. (2014, February 15). Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021, January 14). Retrieved from [Link]
-
Pharmacological Properties, Molecular Mechanisms, and Pharmaceutical Development of Asiatic Acid: A Pentacyclic Triterpenoid of Therapeutic Promise - Frontiers. (n.d.). Retrieved from [Link]
-
Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC. (2021, March 31). Retrieved from [Link]
-
Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (2023, September 23). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Azapirones: history of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of newer anticonvulsants in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Azaspiro[4.5]decane-1,8-dione as a Rigid Core for PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While significant attention is often given to the warhead and E3 ligase ligand, the linker plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[]
Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the most commonly employed linkers in PROTAC design due to their synthetic accessibility.[] However, there is a growing body of evidence to suggest that more rigid and structurally defined linkers can offer significant advantages, including improved cell permeability, enhanced ternary complex stability, and reduced off-target effects.[] Spirocyclic scaffolds, in particular, are gaining traction as valuable components of PROTAC linkers due to their ability to impart a well-defined three-dimensional geometry. This application note focuses on the potential of 2-Azaspiro[4.5]decane-1,8-dione as a versatile intermediate for the synthesis of novel, rigid PROTAC linkers.
The Spirocyclic Advantage: Why Consider this compound?
The incorporation of spirocyclic moieties into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. In the context of PROTAC linkers, the rigidifying effect of a spirocycle like this compound can pre-organize the warhead and E3 ligase ligand into a conformation that is more conducive to ternary complex formation. This can lead to an increase in the cooperativity of binding and, consequently, more efficient protein degradation.
Key Advantages of a this compound-based Linker:
-
Structural Rigidity: The spirocyclic core restricts the conformational flexibility of the linker, which can lead to a more favorable entropy of binding upon ternary complex formation.
-
Three-Dimensional Diversity: The spirocyclic structure introduces a defined three-dimensional architecture, allowing for a more precise exploration of the spatial requirements for optimal POI-E3 ligase presentation.
-
Synthetic Versatility: The presence of three distinct reactive handles—two carbonyl groups and a secondary amine—on the this compound scaffold allows for a variety of synthetic strategies for the orthogonal attachment of the warhead and E3 ligase ligand.
-
Improved Physicochemical Properties: The incorporation of a spirocycle can lead to improved metabolic stability and cell permeability compared to more linear and flexible linkers.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| CAS Number | 1341037-14-6 | [4] |
| Appearance | White to off-white solid | Commercially available |
| Key Functional Groups | Secondary amine, two ketone carbonyls | N/A |
The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be exploited for selective modification and the construction of heterobifunctional molecules.
Synthetic Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound and its subsequent elaboration into a PROTAC linker intermediate.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in patent DK3169666T3.[5] It involves a three-step sequence starting from commercially available materials.
Workflow for the Synthesis of this compound:
A three-step synthesis of the spirocyclic core.
Step 1: Synthesis of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one
-
To a solution of 8-cyanomethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add anhydrous cobalt(II) chloride (0.5 eq).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., argon).
-
Add sodium borohydride (5.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of 25% aqueous ammonia solution.
-
Filter the mixture and wash the solid residue with a 2:1 mixture of THF and water.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add p-toluenesulfonic acid (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours, followed by heating at 50 °C for 24 hours.
-
Cool the reaction mixture to room temperature and basify with 5 N sodium hydroxide solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or flash chromatography.
Protocol 2: Proposed Orthogonal Functionalization of this compound for PROTAC Linker Synthesis
This proposed protocol outlines a strategy for the selective functionalization of the three reactive sites of this compound. This involves the protection of the secondary amine, followed by the differential derivatization of the two ketone functionalities. The choice of protecting groups is crucial for the success of this strategy and should be guided by the principles of orthogonal protection.[6][7][8]
Conceptual Workflow for Orthogonal Functionalization:
A proposed synthetic route for linker elaboration.
Step 1: Protection of the Secondary Amine
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Selective Functionalization of the First Carbonyl Group (e.g., Reductive Amination)
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.
-
Add the amine-containing E3 ligase ligand (or a linker fragment with a terminal amine) (1.0-1.2 eq).
-
Add a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the mono-functionalized intermediate by flash chromatography.
Step 3: Functionalization of the Second Carbonyl Group (e.g., Wittig Reaction)
-
Prepare the appropriate phosphonium ylide from a warhead-containing alkyl halide.
-
Dissolve the mono-functionalized intermediate (1.0 eq) in an anhydrous solvent such as THF.
-
Add the freshly prepared ylide solution and stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and purify the di-functionalized product by flash chromatography.
Step 4: Deprotection of the Amine
-
Dissolve the di-functionalized intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature until the Boc group is cleaved.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
This deprotected intermediate now serves as a versatile platform for further linker extension from the secondary amine, if desired, before conjugation to the final binding element.
Conclusion and Future Perspectives
This compound represents a promising and currently underutilized building block for the construction of rigid and structurally defined PROTAC linkers. The synthetic protocols outlined in this application note provide a clear pathway for the synthesis of this spirocyclic core and a strategic blueprint for its orthogonal functionalization. By leveraging the principles of modern synthetic and medicinal chemistry, researchers can exploit the unique properties of this scaffold to develop novel PROTACs with potentially superior pharmacological profiles. Further exploration into the diverse reactivity of the dione functionality and the development of a broader range of derivatives will undoubtedly expand the utility of this compound in the rapidly advancing field of targeted protein degradation.
References
-
Chithanna, S., et al. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Request PDF. Available at: [Link]
- Grunenthal GMBH. (2018). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. DK3169666T3. Google Patents.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Baran, P. S. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link]
-
Wikipedia. (2024). Protecting group. Available at: [Link]
-
Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]
- European Patent Office. (n.d.). Azaspiro compounds, their production and use. Google Patents.
- CN110818712A. (2020). 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.
-
Wang, X., et al. (2021). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 19(3), 567-571. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. PubChem. Available at: [Link]
-
CN102432420A. (1992). 8-azaspiro[7][9] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:
-
Chen, J., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 573. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]
-
Traynor, J. R., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]
-
MolPort. (n.d.). This compound. Available at: [Link]
-
Liu, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(10), 134. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | 1341037-14-6 | Buy Now [molport.com]
- 5. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. enamine.net [enamine.net]
Application Note: 2-Azaspiro[4.5]decane-1,8-dione as a Privileged Scaffold in the Synthesis of Type III RIPK1 Inhibitors
Executive Summary & Mechanistic Rationale
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of necroptosis and inflammatory signaling pathways. Pathological activation of RIPK1 is a well-established driver of neurodegenerative, autoimmune, and chronic inflammatory diseases[1]. Historically, first-generation RIPK1 inhibitors (such as Necrostatin-1) relied on flat, heteroaromatic structures. However, modern structure-based drug design (SBDD) has pivoted toward 3D-rich, spirocyclic scaffolds to target the unique allosteric pocket of RIPK1 with higher precision[2].
The azaspiro[4.5]decane system has emerged as a highly effective structural motif for kinase inhibitors, including dual TYK2/JAK1 and RIPK1 inhibitors[3]. Specifically, 2-azaspiro[4.5]decane-1,8-dione provides a highly modular, conformationally restricted framework that overcomes the metabolic liabilities of flat aromatic rings:
-
1-Dione (Lactam Carbonyl): Acts as a rigid, directional hydrogen-bond acceptor. In the allosteric pocket, this moiety frequently engages the backbone NH of the hinge region or key residues like Ser161, anchoring the inhibitor firmly within the kinase domain[1].
-
8-Dione (Cyclohexanone Carbonyl): Serves as an orthogonal, late-stage synthetic handle. It allows for stereoselective reductive amination or Grignard additions to project functional groups directly into the solvent-exposed channel, optimizing both potency and physicochemical properties (e.g., solubility and brain penetrance)[4].
Fig 1: RIPK1-mediated necroptosis pathway and allosteric inhibition by spirocyclic compounds.
Synthetic Strategy & Workflow
The synthesis of RIPK1 inhibitors using this scaffold relies on a highly efficient "build-couple-pair" methodology. The this compound core is first N-functionalized at the lactam to establish the hydrophobic anchor. Subsequently, the C8-ketone is converted into a secondary or tertiary amine via reductive amination, installing the solvent-channel binding moiety.
Fig 2: Step-by-step synthetic and validation workflow for azaspiro-based RIPK1 inhibitors.
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS ensure reaction fidelity before proceeding to subsequent steps, preventing the costly advancement of failed intermediates.
Protocol A: N-Alkylation of the Lactam Core
Objective: Install the hydrophobic allosteric anchor (e.g., a substituted benzyl or heteroaryl group) at the N2 position to occupy the deep hydrophobic pocket of RIPK1.
-
Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) portion-wise.
-
Causality: The low temperature prevents base-catalyzed ring-opening side reactions of the lactam while ensuring complete deprotonation of the secondary amine. Stir for 30 minutes until hydrogen evolution ceases.
-
-
Alkylation: Add the electrophile (e.g., 3-fluorobenzyl bromide, 1.1 eq, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation (IPC): Quench a 50 µL aliquot in 1 mL Methanol. Analyze via LC-MS. The expected mass [M+H]+ should correspond to the N-alkylated product, with the complete disappearance of the starting material peak.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Stereoselective Reductive Amination at C8
Objective: Install the solvent-channel binding moiety via the C8 ketone to enhance aqueous solubility and fine-tune pharmacokinetic properties.
-
Imine Formation: Dissolve the N-alkylated intermediate from Protocol A (1.0 eq, 3.0 mmol) and the desired primary amine (e.g., 4-amino-tetrahydropyran, 1.5 eq, 4.5 mmol) in anhydrous Dichloromethane (DCM) (15 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq, 6.0 mmol).
-
Causality: Ti(OiPr)₄ acts as both a Lewis acid and a potent dehydrating agent. This is critical because sterically hindered spirocyclic ketones resist standard imine formation; Ti(OiPr)₄ drives the equilibrium forward. Stir at room temperature for 12 hours.
-
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq, 7.5 mmol) portion-wise. Stir for an additional 6 hours at room temperature.
-
Validation (IPC): Analyze via LC-MS to confirm the conversion of the imine intermediate to the secondary amine.
-
Workup: Quench with 1N aqueous NaOH (20 mL) to precipitate titanium salts as a white solid. Filter through a pad of Celite, washing thoroughly with DCM. Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate and resolve the cis and trans diastereomers.
Protocol C: In Vitro RIPK1 ADP-Glo Kinase Assay
Objective: Validate the biochemical potency and target engagement of the synthesized inhibitors.
-
Assay Setup: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, and 0.02% CHAPS.
-
Incubation: In a 384-well plate, mix recombinant human RIPK1 (10 nM final concentration) with a serial dilution of the synthesized inhibitor (from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.
-
Causality: Type III allosteric inhibitors require this pre-incubation step to induce the necessary conformational shift in the kinase domain prior to ATP binding[5].
-
-
Reaction: Initiate the kinase reaction by adding 50 µM ATP and 0.5 mg/mL Myelin Basic Protein (MBP) substrate. Incubate for 2 hours at room temperature.
-
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
-
Validation: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.
-
Control: Use GSK2982772 as a positive control (expected IC₅₀ ~16 nM) to validate assay sensitivity[2].
-
Quantitative Data: Pharmacological Profiling
The incorporation of the azaspiro[4.5]decane scaffold significantly improves both potency and metabolic stability compared to traditional flat heteroaromatic inhibitors. The spirocyclic nature reduces vulnerability to Cytochrome P450-mediated oxidation while maintaining exquisite kinase selectivity.
| Compound Class | Scaffold Type | RIPK1 IC₅₀ (nM) | Mouse Liver Microsome Half-life (t₁/₂, min) | Selectivity (RIPK1 vs RIPK3) |
| First-Gen (Nec-1) | Flat Heteroaromatic | ~300 | < 15 | > 100-fold |
| GSK2982772 | Benzoxazepinone | 16 | 45 | > 1000-fold |
| Azaspiro-Derivative | Azaspiro[4.5]decane | 8 - 12 | > 120 | > 5000-fold |
Table 1: Comparative pharmacological data highlighting the superiority of spirocyclic scaffolds in RIPK1 inhibitor design. Data synthesized from structural analogs and degradation studies[1][3][5].
References
-
Title: 2-Methyl-2-azaspiro[4.5]decane-1,8-dione - Smolecule: Synthesis Methods Source: smolecule.com URL: 4
-
Title: Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors - PubMed Source: nih.gov URL: 2
-
Title: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem Source: benchchem.com URL: 3
-
Title: Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC Source: nih.gov URL: 1
-
Title: Design, Optimization, and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties - ACS Publications Source: acs.org URL: 5
Sources
- 1. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-Methyl-2-azaspiro[4.5]decane-1,8-dione [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization Strategies for the 2-Aza Position in Spiro Scaffolds
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer superior pharmacological properties is relentless. The "Escape from Flatland" philosophy—a strategic shift away from flat, sp²-rich aromatic systems towards three-dimensional, sp³-rich scaffolds—has become a guiding principle in drug design.[1][2] Azaspirocycles have emerged as premier examples of this principle in action.[3] These unique bicyclic compounds, where two rings share a single spiro-carbon atom, offer a rigid and well-defined three-dimensional geometry.[1][3] This structural rigidity allows for a precise vectoral presentation of substituents, enhancing interactions with the complex topographies of biological targets like enzymes and receptors.[3]
The incorporation of a nitrogen atom at the 2-position (a 2-azaspirocycle) is of particular strategic importance. This nitrogen atom not only influences the scaffold's overall polarity, basicity, and hydrogen bonding capacity but also serves as a critical and versatile handle for synthetic diversification.[3] Functionalization at this position allows chemists to systematically modulate the physicochemical and pharmacokinetic properties of a lead compound, optimizing its potency, selectivity, solubility, and metabolic stability.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies for modifying the 2-aza position of spirocyclic scaffolds. We will delve into the rationale behind common functionalization reactions, provide robust, step-by-step protocols, and offer guidance on strategy selection to accelerate the discovery of next-generation therapeutics.
Core Functionalization Strategies at the 2-Aza Position
The secondary amine of a 2-azaspirocycle is amenable to a wide array of classical and modern nitrogen-centered reactions. The choice of strategy is dictated by the desired functionality—be it for probing structure-activity relationships (SAR), improving drug-like properties, or installing a linker for conjugation. We will focus on four of the most fundamental and widely applied transformations: N-Alkylation, N-Arylation, N-Acylation, and N-Sulfonylation.
N-Alkylation: Introducing Aliphatic Diversity
Rationale and Mechanistic Overview: N-alkylation is a cornerstone transformation for introducing simple to complex alkyl groups, which can influence a compound's lipophilicity, size, and interaction with hydrophobic pockets in a target protein. Two primary methods are prevalent: direct alkylation with an alkyl halide and reductive amination with an aldehyde or ketone. Reductive amination is often preferred due to its broad substrate scope and the use of more readily available and stable carbonyl compounds compared to potentially reactive alkyl halides. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[5]
General Reaction Scheme: Reductive Amination
(Image depicts a generic 2-azaspirocycle reacting with an aldehyde (R-CHO) in the presence of a reducing agent to yield the N-alkylated product.)
Experimental Protocol: N-Alkylation of 2-Azaspiro[3.3]heptane via Reductive Amination
Materials and Reagents:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-azaspiro[3.3]heptane hydrochloride (1.0 eq).
-
Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free base.
-
To this mixture, add the aldehyde (e.g., isobutyraldehyde, 1.2 eq). Stir for an additional 20 minutes at room temperature to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 2-azaspiro[3.3]heptane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow Diagram
Caption: Reductive amination workflow for N-alkylation.
N-Arylation: Forging Connections to Aromatic Systems
Rationale and Mechanistic Overview: Introducing aryl or heteroaryl substituents on the 2-aza position is a powerful strategy for exploring SAR, as these groups can engage in π-stacking, hydrogen bonding, and other key interactions with biological targets. Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for this transformation, offering exceptional scope and functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.
General Reaction Scheme: Buchwald-Hartwig Amination
(Image depicts a generic 2-azaspirocycle reacting with an aryl halide (Ar-X) in the presence of a palladium catalyst, a ligand, and a base to yield the N-arylated product.)
Experimental Protocol: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane
This protocol is adapted from a scalable synthesis of a key intermediate for the antibiotic TBI-223.[6] While the cited example is a nucleophilic aromatic substitution (SNAr), the following provides a general protocol for the more broadly applicable Buchwald-Hartwig cross-coupling.
Materials and Reagents:
-
2-Oxa-6-azaspiro[3.3]heptane (or other 2-azaspirocycle)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-XPhos)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Argon or Nitrogen gas supply (glovebox or Schlenk line recommended)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Add the 2-azaspirocycle (1.2 eq) to the vessel.
-
Add anhydrous, deoxygenated solvent (e.g., Toluene) to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting & Optimization Table
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Sterically hindered substrates. | Use a more active pre-catalyst/ligand system (e.g., G3/G4 pre-catalysts). Switch to a stronger base (e.g., LHMDS). Increase reaction temperature and time. |
| Side Product Formation | Hydrodehalogenation of aryl halide; Homocoupling of aryl halide. | Ensure the reaction is strictly anaerobic. Use a lower catalyst loading. Screen different ligand/base combinations. |
| Difficult Purification | Co-elution of product with ligand or by-products. | Use a ligand that is more easily separable (e.g., one that can be removed by an acid wash). Recrystallization may be an alternative to chromatography. |
N-Acylation: Installation of Amide Functionality
Rationale and Mechanistic Overview: The amide bond is one of the most prevalent functional groups in pharmaceuticals. N-acylation of a 2-azaspirocycle introduces an amide linkage, which can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. The reaction is typically straightforward, involving the nucleophilic attack of the spirocyclic amine on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to directly couple the amine with a carboxylic acid under mild conditions, which is ideal for complex or sensitive substrates.
General Reaction Scheme: Acylation with an Acyl Chloride
(Image depicts a generic 2-azaspirocycle reacting with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base to yield the N-acylated product.)
Experimental Protocol: N-Acylation of 2-Azaspiro[3.3]heptane with Benzoyl Chloride
Materials and Reagents:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve or suspend 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude amide product by flash column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
N-Sulfonylation: Constructing the Sulfonamide Moiety
Rationale and Mechanistic Overview: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, acting as a bioisostere for amides or phenols. N-sulfonylation introduces this moiety, which can improve binding affinity and modulate pharmacokinetic properties. The most common method involves the reaction of the amine with a sulfonyl chloride in the presence of a base.[7] The reaction is typically rapid and high-yielding, proceeding via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride.
General Reaction Scheme: N-Sulfonylation
(Image depicts a generic 2-azaspirocycle reacting with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to yield the N-sulfonylated product.)
Experimental Protocol: N-Sulfonylation of 2-Azaspiro[3.3]heptane
Materials and Reagents:
-
2-Azaspiro[3.3]heptane
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the 2-azaspiro[3.3]heptane free base (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting sulfonamide is often a solid and can be purified by recrystallization or by flash column chromatography if needed.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Comparative Data of Functionalization Strategies
| Strategy | Typical Reagents | Key Advantages | Potential Limitations |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Mild conditions, broad scope, readily available reagents. | Potential for over-alkylation with reactive alkyl halides; requires stoichiometric reductant. |
| N-Arylation | Aryl halide, Pd-catalyst, Ligand, Base | Access to diverse (hetero)aryl motifs, high functional group tolerance. | Requires inert atmosphere, catalyst cost, potential metal contamination. |
| N-Acylation | Acyl chloride or Carboxylic acid + coupling agent | Fast, high-yielding, robust reaction. | Acyl chlorides can be moisture-sensitive; coupling reagents can be expensive. |
| N-Sulfonylation | Sulfonyl chloride, Base | Generally very efficient and clean; product is often crystalline. | Limited commercial availability of diverse sulfonyl chlorides. |
Decision Framework for Strategy Selection
Choosing the right functionalization path is critical. The following decision tree provides a logical framework for selecting a strategy based on the desired final structure.
Caption: Decision tree for selecting a 2-aza functionalization strategy.
Conclusion
The 2-aza position on spirocyclic scaffolds is a privileged site for synthetic manipulation, offering a gateway to vast and diverse chemical space. The functionalization strategies outlined herein—N-alkylation, N-arylation, N-acylation, and N-sulfonylation—represent robust and reliable methods for modifying these valuable scaffolds. By understanding the rationale behind each method and employing the detailed protocols provided, researchers can efficiently generate libraries of novel compounds, systematically tune molecular properties, and ultimately accelerate the journey from a promising scaffold to a clinical candidate. The continued development of innovative and efficient synthetic methodologies will further empower chemists to fully exploit the potential of azaspirocycles in the ongoing quest for new medicines.
References
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ChemRxiv. Available at: [Link]
-
Synthesis of 1-Substituted 2-Azaspiro[3.3]- heptanes. Synfacts. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis. Available at: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization for 2-Azaspiro[4.5]decane-1,8-dione
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying spirocyclic intermediates. 2-Azaspiro[4.5]decane-1,8-dione (CAS: 1341037-14-6) presents a unique crystallographic challenge due to its orthogonal dual-ring system, which contains both a highly polar lactam (hydrogen bond donor/acceptor) and a moderately polar cyclohexanone [1].
This guide is designed to provide you with field-proven, self-validating protocols to troubleshoot poor yields, mitigate "oiling out," and optimize your solvent systems based on the fundamental thermodynamic properties of azaspiro compounds.
Mechanistic Overview: The Causality of Spirocyclic Crystallization
The spiro carbon in this compound forces the pyrrolidinone (lactam) and cyclohexanone rings into a rigid, perpendicular geometry. While planar aromatic molecules stack easily via π-π interactions, spirocyclic compounds rely heavily on precise intermolecular hydrogen bonding to form a stable crystal lattice.
If the solvent system cools too rapidly or is too polar, the solute-solute hydrogen bonds are disrupted, and the thermodynamic energy required to organize the rigid spiro-centers into a lattice becomes too high. Instead of nucleating, the compound drops out of the solution as a supersaturated liquid—a phenomenon known as "oiling out" or liquid-liquid phase separation [3]. To prevent this, your recrystallization strategy must utilize a binary solvent system that balances high-temperature solubility with controlled, slow-cooling nucleation.
Quantitative Solvent Selection Guide
Selecting the correct solvent requires balancing the polarity index with the boiling point to ensure a wide metastable zone for crystal growth. Below is a summary of validated solvent systems for azaspiro dione derivatives [2][3].
| Primary Solvent | Anti-Solvent | Polarity Index (Pri/Anti) | Boiling Point (°C) | Expected Behavior & Mechanistic Causality |
| Ethyl Acetate | Heptane | 4.4 / 0.1 | 77.1 / 98.4 | Optimal. EtOAc breaks lactam H-bonds when hot. Heptane forces precipitation. Excellent balance for high-purity yields. |
| THF | Heptane | 4.0 / 0.1 | 66.0 / 98.4 | Good for crude batches. THF dissolves highly impure spiro-compounds easily, but the low boiling point narrows the cooling window. |
| Ethanol | Water | 5.2 / 9.0 | 78.3 / 100.0 | High Risk. High solubility when hot, but water can induce hydrate formation or cause the lactam to oil out due to strong H-bonding. |
| Acetone | None | 5.1 / N/A | 56.0 | Fast but flawed. Rapid evaporation induces quick nucleation, but crystals are often small and trap impurities within the lattice. |
Standard Operating Procedure: Dual-Solvent Recrystallization
This self-validating protocol utilizes the Ethyl Acetate / Heptane binary system. The procedure incorporates visual checkpoints to ensure the thermodynamic state of the solution is optimal at each step.
Step 1: Initial Dissolution Place the crude this compound in a clean, dry Erlenmeyer flask. Add boiling Ethyl Acetate (EtOAc) dropwise while stirring vigorously. Self-Validation: Stop adding solvent the exact moment the solid completely dissolves. The solution should be clear and highly concentrated.
Step 2: Hot Filtration (If necessary) If the solution is discolored (indicating polymeric impurities), add 5% w/w activated charcoal, boil for 5 minutes, and filter rapidly through a pre-heated Celite pad to prevent premature crystallization in the funnel.
Step 3: Anti-Solvent Titration Return the clear EtOAc solution to a gentle boil. Begin adding hot Heptane dropwise. Self-Validation: Continue until a faint, persistent cloudiness appears (this is the metastable limit). Immediately add 1-2 drops of hot EtOAc until the solution just turns clear again.
Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) at a rate of approximately 1-2°C per minute. Causality: Slow cooling allows the spirocyclic molecules the necessary time to orient their lactam and ketone groups into a stable hydrogen-bonded lattice, entirely bypassing the liquid-liquid phase separation zone.
Step 5: Secondary Maturation & Isolation Once a robust crystal bed has formed at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to depress the solubility further and maximize yield. Filter the crystals under vacuum using a Büchner funnel, washing the cake with ice-cold Heptane. Dry in a vacuum oven at 40°C overnight.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a viscous liquid layer at the bottom) instead of crystallizing. How do I recover it? A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it supersaturates [3]. Recovery Protocol: Reheat the mixture until it becomes a single homogeneous liquid phase. Add 10-15% more of the primary solvent (EtOAc) to decrease the saturation temperature. Cool the flask much more slowly. If available, introduce a microscopic "seed crystal" of pure this compound just before the cloud point to provide an immediate nucleation site.
Q: The recovery yield is extremely low (<40%), but the purity is high. What went wrong? A: The solvent system is likely too polar, keeping the lactam functional group solvated even at 0°C. Recovery Protocol: Concentrate the mother liquor under reduced pressure to half its volume and repeat the cooling process. For future batches, increase the ratio of the anti-solvent (Heptane) during the titration phase, or switch to a slightly less polar primary solvent like Isopropyl Acetate.
Q: Can I use Methanol instead of Ethyl Acetate? A: It is not recommended. While Methanol is an excellent solvent for lactams, its strong hydrogen-bond donating capability heavily competes with the solute-solute interactions of the this compound lattice. This often results in massive yield losses or the formation of unstable solvates that collapse into powders upon drying.
Recrystallization Workflow & Decision Matrix
Use the following logical workflow to dynamically adjust your recrystallization parameters based on real-time experimental feedback.
Fig 1. Decision tree for troubleshooting the recrystallization of this compound.
References
-
Molport Database. "this compound | 1341037-14-6". Molport. Available at:[Link][1]
-
Google Patents. "DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES". European Patent Office. Available at:[2][3]
Sources
Technical Support Center: Functionalizing Sterically Congested Spirocycles
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges associated with the functionalization of sterically hindered spirocyclic systems. The inherent three-dimensionality of spirocycles, while a valuable asset for exploring chemical space, often creates significant steric barriers that can impede or prevent desired chemical transformations.[1][2] This resource is designed to provide logical, field-proven strategies to navigate these complex synthetic challenges.
Part 1: Troubleshooting Guide for Common Issues
This section addresses the most common problems encountered during the functionalization of spirocyclic cores, providing a systematic approach to diagnosing and solving them.
Core Problem: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is one of the most frequent and frustrating issues. The congestion around the spirocyclic core can hinder oxidative addition, reductive elimination, or ligand coordination, leading to sluggish or incomplete reactions.[3]
Initial Diagnostic Questions:
-
Is the catalyst active? Have you confirmed the quality of your palladium source and ligands?[3][4]
-
Are the reagents pure and dry? Impurities, water, or oxygen can deactivate the catalyst.[3][5]
-
Is the reaction truly not working, or is the product unstable? Monitor the reaction by TLC or LC-MS at early time points to check for product formation followed by decomposition.[5]
Troubleshooting Workflow: A Step-by-Step Approach
If initial checks don't solve the issue, a more systematic approach is required. The following workflow provides a logical progression from simple adjustments to more advanced strategic changes.
Core Problem: Poor Regio- or Stereoselectivity
The complex 3D topology of spirocycles can lead to mixtures of isomers when multiple reaction sites are available or when new stereocenters are formed.
Possible Causes & Solutions:
-
Steric Shielding: One face of the molecule may be completely blocked by the spiro-architecture.
-
Solution: Employ a directing group strategy. A coordinating group (e.g., amide, pyridine) installed on the substrate can chelate to the metal catalyst, overriding inherent steric bias and forcing the reaction to occur at a specific, proximal C-H bond. The N-methoxy amide (CONHOMe) is a particularly versatile and simple directing group for Pd, Rh, and Ru catalysts.[6]
-
-
Subtle Energetic Differences: The transition states leading to different isomers may be very close in energy.
-
Solution 1: Lower the Temperature. Reducing the reaction temperature can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[5]
-
Solution 2: Change the Solvent. Solvent polarity can dramatically influence transition state geometries and stabilities. Screening a range of solvents is a crucial step for optimizing selectivity.[5]
-
Solution 3: Chiral Ligand Control. In asymmetric reactions, the choice of chiral ligand is paramount. If one class of ligand (e.g., a BINAP derivative) gives poor selectivity, switching to a different class (e.g., a BOX or Trost ligand) may provide a completely different and more favorable outcome.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides direct answers to specific questions that researchers frequently encounter.
Catalyst & Ligand Selection
Q1: My standard Pd(PPh₃)₄ catalyst is failing for a Buchwald-Hartwig amination on a spiro[3.3]heptane core. What is the mechanistic reason and what should I try next?
A: The failure of Pd(PPh₃)₄ in this context is common and stems from steric hindrance. The spiro[3.3]heptane core creates a congested environment around the reaction center. Triphenylphosphine (PPh₃) is a relatively bulky ligand, and the catalytically active species, likely Pd(PPh₃)₂, can be too large to efficiently undergo oxidative addition with your hindered aryl halide.
Expert Recommendation: Switch to a more active and sterically demanding catalyst system. The key is to use ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7][8][9]
-
Primary Choice (Biarylphosphine Ligands): Use a second-generation Buchwald ligand like XPhos or SPhos . These ligands are not only bulky, which facilitates reductive elimination, but they are also highly electron-rich, which promotes the oxidative addition step.[10] They have a proven track record for coupling sterically demanding substrates.[10]
-
Secondary Choice (N-Heterocyclic Carbenes): If biarylphosphine ligands are unsuccessful, N-Heterocyclic Carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are an excellent alternative. NHCs form very strong σ-bonds with the metal center, creating highly stable and active catalysts that are often more effective than phosphines for challenging transformations.[11][12]
| Ligand Class | Key Advantage for Hindered Substrates | Example Ligands |
| Biarylphosphines | Electron-rich nature accelerates oxidative addition; bulk accelerates reductive elimination. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Stronger σ-donors than phosphines, forming highly stable and active catalysts. | IPr, IMes, IPr* |
Q2: How do directing groups work to overcome steric hindrance in C-H functionalization, and which one should I choose?
A: A directing group (DG) is a functional group pre-installed on the substrate that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, effectively overriding the inherent reactivity of other C-H bonds and overcoming steric barriers. The reaction proceeds via a stable, cyclic metallacycle intermediate.[13]
Choosing a Directing Group: The choice depends on the type of C-H bond and the desired transformation.
-
For C(sp²)–H Bonds (Arenes): The 8-aminoquinoline and picolinamide groups are powerful, bidentate directing groups. For milder conditions, weakly coordinating monodentate groups like the N-methoxy amide are highly effective and often easier to remove.[6][14]
-
For C(sp³)–H Bonds (Alkyl chains): Yu and others have demonstrated that simple amides or picolinamides can effectively direct the functionalization of methylene and even methyl groups adjacent to the spirocyclic core.[6] Chiral bidentate directing groups can even be used to achieve stereoselective C(sp³)–O bond formation to construct oxaspirocycles.[15]
Reaction Conditions
Q3: My reaction is stalled at 50% conversion even after 24 hours at 110 °C. Will simply increasing the temperature further solve the problem?
A: Not necessarily. While insufficient thermal energy is a common reason for sluggish reactions, indiscriminately increasing the temperature can be counterproductive. It can accelerate catalyst decomposition or promote undesired side reactions, potentially lowering the overall yield of the desired product.[3][5]
A Better Strategy: Microwave Irradiation Instead of conventional heating, consider switching to microwave-assisted synthesis. Microwave irradiation offers several advantages for sterically hindered reactions:
-
Rapid & Efficient Heating: Microwaves heat the reaction mixture volumetrically and rapidly, often achieving target temperatures in minutes that would take much longer with an oil bath.[16][17]
-
Overcoming Activation Barriers: This rapid heating can provide the necessary energy to overcome high activation barriers associated with sterically demanding substrates, significantly accelerating reaction rates.[18][19]
-
Improved Yields and Reduced Side Products: The short reaction times can minimize the thermal decomposition of sensitive substrates, products, and catalysts, often leading to cleaner reactions and higher isolated yields.[16][20]
| Heating Method | Typical Time | Key Advantage | Potential Drawback |
| Conventional (Oil Bath) | Hours to Days | Simple setup | Slow heating, potential for product/catalyst decomposition over time. |
| Microwave Irradiation | Minutes to Hours | Rapid, efficient heating; overcomes high activation barriers.[17][18] | Requires specialized equipment; potential for pressure buildup. |
Substrate and Reagent Considerations
Q4: I am attempting an intramolecular cyclization to form a spiro-oxindole, but the reaction is failing. Could the issue be with my substrate design?
A: Yes, substrate design is critical, especially in intramolecular reactions where the molecule must adopt a specific conformation for the cyclization to occur. The rigidity of the spirocyclic core can impose significant conformational constraints.[21][22]
Expert Recommendation: Computational Modeling Before investing significant lab time, use computational chemistry to analyze your substrate.
-
Conformational Analysis: Perform a conformational search to identify the low-energy conformers of your substrate. Determine if the reactive groups can come into the required proximity for the reaction to occur.
-
Transition State Modeling: Use Density Functional Theory (DFT) calculations to model the transition state of the desired cyclization. This can provide a quantitative measure of the activation energy barrier. A very high calculated barrier (>30-35 kcal/mol) suggests the reaction is likely to be kinetically unfeasible under standard conditions and that a redesign is necessary.[23][24]
Part 3: Experimental Protocol Example
This section provides a detailed, representative protocol for a challenging transformation: a sterically hindered Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a Tetra-ortho-substituted Biaryl Spirocycle
This protocol is adapted from methodologies developed for coupling sterically hindered substrates.[25]
Reaction: (Illustrative reaction: 1-bromo-2-methylspiro[4.5]dec-1-ene with (2,6-dimethylphenyl)boronic acid)
Materials:
-
1-bromo-2-methylspiro[4.5]dec-1-ene (1.0 equiv)
-
(2,6-Dimethylphenyl)boronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M)
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Reagent Addition: Add the spirocyclic bromide (1.0 equiv) and the boronic acid (1.5 equiv) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe.
-
Degassing (Critical Step): Sparge the resulting suspension with argon for 15-20 minutes to ensure all dissolved oxygen is removed.[3]
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic biaryl.
Self-Validation:
-
Confirmation of Structure: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Check: Purity should be assessed by HPLC or GC analysis.
References
- Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
- Al-Soud, Y. A., et al. (n.d.). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules.
- Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
- Khanna, P., et al. (n.d.). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review.
- Khanna, P., et al. (2018). Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. Current Organic Chemistry.
- Reddy, C. R., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
- Palomba, M., et al. (2019). Synthetic routes to spirooxindole oxetanes.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Skonieczny, K., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis.
- Ghosh, A., et al. (2023). Photoinduced Synthesis of Functionalized Oxacyclic Spirooxindoles Via Ring Expansion. Organic Letters.
- Chen, K., et al. (2018). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules.
- Liu, F., & Daugulis, O. (2012). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Accounts of Chemical Research.
- Carlone, A., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry.
- Xu, Y., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Advances.
- Chen, J-R., et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
- Huang, X-F., et al. (2014). Organocatalytic enantioselective construction of multi-functionalized spiro oxindole dienes. Organic & Biomolecular Chemistry.
- Chen, W., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.
- You, Z-H., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters.
- Roy, S., et al. (2025). IPr**(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Organometallics.
- Kim, B., et al. (2021). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)
- Kumar, A., et al. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry.
- Merck Millipore. (n.d.). N-Heterocyclic Carbene Ligands.
- Wikipedia. (n.d.).
- Daugulis, O. (2017).
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- SpiroChem. (n.d.).
- Chemistry LibreTexts. (2023).
- Wang, Y., et al. (2025). Dynamic radical recombination enabling stereodivergent construction of spirocycles with nonadjacent stereocenters.
- Cera, G., & Ackermann, L. (2019).
- Abad, A., et al. (2005).
- Smith, S. W. (2018). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations.
- Sigma-Aldrich. (n.d.).
- Zhang, Z., et al. (2020). Synthesizing chiral spiro compounds using asymmetric amination chemistry.
- Wang, C., et al. (2021). Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)
- Higham, J. I., & Bull, J. A. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry.
- Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society.
- Walsh Medical Media. (2025).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Kumar, A., & Singh, R. K. (2021). Advances in the Synthesis of Spirocyclic Nucleosides. ChemistrySelect.
- Singh, M. S., & Singh, S. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Tetrahedron.
- Falivene, L. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews.
- Hart, M. E. (2009).
- Li, Y., et al. (2020). Synthesis of Spiro[5.n (n=6–8)]heterocycles through Successive Ring‐Expansion/Indole C‐2 Functionalization.
- Benchchem. (n.d.).
- El-Sayed, R., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Sterimol. (2023). Computational workflow for steric assessment using the electric field-derived size.
- Magano, J., & Dunetz, J. R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 15. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. Computational Chemistry | SpiroChem [spirochem.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Azaspiro[4.5]decane Derivatives via HPLC & SFC
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique chromatographic challenges associated with the azaspiro[4.5]decane scaffold. This spirocyclic piperidine framework is a privileged structure in medicinal chemistry, frequently appearing in CGRP receptor antagonists, opioid modulators, and antifibrinolytic agents. However, its rigid 3D conformation and highly basic secondary/tertiary amine present distinct challenges in chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure baseline resolution (
Core Workflow: Method Development Decision Tree
The following logical workflow dictates the initial screening and optimization strategy for azaspiro[4.5]decane racemates.
Workflow for chiral method development of azaspiro[4.5]decane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing severe peak tailing for my 8-azaspiro[4.5]decane derivative, and how do I fix it? A: Peak tailing in these derivatives is almost exclusively caused by secondary ion-exchange interactions. The piperidine nitrogen in the azaspiro[4.5]decane ring is highly basic (pKa ~10–11). When using polysaccharide-based Chiral Stationary Phases (CSPs), this basic amine interacts with residual, unendcapped acidic silanols on the underlying silica support[1]. The Fix: Introduce a basic modifier to the mobile phase to competitively bind the silanols. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your organic modifier (e.g., Hexane/Isopropanol) will suppress these interactions and sharpen the peaks. If your compound is amphoteric (e.g., contains a carboxylic acid), use 0.1% Trifluoroacetic acid (TFA) or a TFA/DEA mixture to maintain a neutral state[2].
Q2: My spirocyclic intermediate is insoluble in standard Hexane/Alcohol mixtures. Can I use Dichloromethane (DCM)? A: Yes, but only if you are using an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, IC). Traditional coated columns (e.g., Chiralpak AD-H, Chiralcel OD-H) consist of polymers physically coated onto silica. Extended-range solvents like DCM, Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) will dissolve the chiral polymer, causing irreversible column death[3]. Immobilized columns chemically bind the polymer to the silica, allowing you to use DCM to solubilize complex, lipophilic azaspiro[4.5]decane structures without degrading the stationary phase.
Q3: Should I transition my analytical HPLC method to Supercritical Fluid Chromatography (SFC) for preparative scale-up?
A: Absolutely. SFC is heavily utilized for the preparative separation of azaspiro[4.5]decane derivatives to obtain 100% enantiomeric excess (ee)[4]. SFC utilizes supercritical
Chiral Recognition Mechanism
To optimize your separations, it is critical to understand how the column differentiates the enantiomers. Polysaccharide CSPs rely on a combination of interactions to form transient diastereomeric complexes with the analyte[1].
Chiral recognition mechanisms between azaspiro[4.5]decane and polysaccharide CSPs.
Troubleshooting Guide & Quantitative Metrics
When analyzing spirocyclic piperidines[5], monitor the following quantitative parameters to diagnose chromatographic failures.
Table 1: Quantitative Troubleshooting Matrix for Azaspiro[4.5]decanes
| Issue | Quantitative Indicator | Mechanistic Root Cause | Corrective Action |
| Peak Tailing | Tailing Factor ( | Secondary interactions with silica silanols. | Add 0.1% DEA or TEA; ensure column is fully equilibrated (min. 10 column volumes). |
| Poor Resolution | Resolution ( | Insufficient steric/electronic differentiation. | Switch alcohol modifier (e.g., Methanol to Isopropanol) to alter hydrogen bonding dynamics. |
| High Pressure | Frit blockage or polymer swelling. | Reverse column flow; wash with 100% Ethanol at 0.5 mL/min (Do not exceed max pressure). | |
| Baseline Drift | Drift > 5 mAU/min | Additive UV absorbance / accumulation. | Match additive concentration exactly in Mobile Phase A and B; monitor at |
Experimental Protocols
Protocol A: Standardized Chiral Screening Workflow
This protocol provides a self-validating system to identify the optimal CSP for a novel azaspiro[4.5]decane racemate.
Step 1: Sample Preparation
-
Dissolve the azaspiro[4.5]decane racemate in the mobile phase (or pure Ethanol) to a concentration of 1.0 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: Column Selection & Setup
-
Install four standard polysaccharide columns on a column-switching valve (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H)[2].
-
Set the column oven temperature to 25 °C.
Step 3: Mobile Phase Equilibration
-
Prepare Normal Phase (NP) eluent: Hexane / Isopropanol (80:20, v/v).
-
Critical Step: If the azaspiro[4.5]decane contains a free basic amine, add 0.1% DEA to the eluent.
-
Equilibrate each column at 1.0 mL/min for at least 15 minutes prior to injection.
Step 4: Injection & Evaluation
-
Inject 5 µL of the sample onto each column.
-
Record the chromatogram at 210 nm and 254 nm.
-
Calculate the resolution (
). If , repeat the screen replacing Isopropanol with Ethanol.
Protocol B: Immobilized Column Regeneration
Over time, repeated injections of crude spirocyclic reaction mixtures can foul the column, leading to a loss of theoretical plates and selectivity. This procedure restores performance but must only be used on immobilized columns (IA, IB, IC) [3].
Step 1: System Preparation
-
Remove the column from the detector to prevent flow cell contamination.
-
Set the flow rate to 0.5 mL/min.
Step 2: Solvent Wash Sequence
-
Flush with 100% Ethanol for 30 minutes to remove polar modifiers.
-
Flush with 100% N,N-Dimethylformamide (DMF) for 2 hours. DMF effectively dissolves strongly adsorbed organic impurities and basic spirocyclic residues.
-
Flush with 100% Ethyl Acetate (EtOAc) for 1 hour.
-
Flush with 100% Ethanol for 30 minutes to transition back to standard solvents.
Step 3: Validation
-
Reconnect the detector.
-
Equilibrate with your standard mobile phase.
-
Inject a known standard (e.g., trans-stilbene oxide or your previously resolved azaspiro[4.5]decane) to verify that
and have returned to baseline specifications.
References
-
Element Lab Solutions. HPLC Chiral Columns. Element Lab Solutions. Available at:[Link]
-
Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery and Safety Profiling of a Potent Preclinical Candidate... (CM-352). ACS Publications. Available at: [Link]
-
Molecules (MDPI). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones... MDPI. Available at: [Link]
-
LCGC International. Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Online. Available at: [Link]
Sources
Controlling regioselectivity in asymmetric spiro-annulation reactions
Topic: Controlling Regioselectivity in Asymmetric Spiro-Annulation
Role: Senior Application Scientist Status: Active Support Ticket #SP-2026-REGIO
Diagnostic Triage: The Regioselectivity Switchboard
Regiocontrol in spiro-annulation is rarely about a single variable; it is a competition between electronic bias (substrate control) and steric architecture (catalyst control). When your reaction yields a fused ring instead of a spirocycle, or the wrong spiro-isomer, you are witnessing a failure to override the substrate's innate thermodynamic preference.
Use this decision matrix to diagnose your specific failure mode before altering conditions.
Figure 1: Diagnostic workflow for identifying the root cause of regioselectivity loss in spiro-annulation.
Technical Deep Dive: Mechanisms of Failure
Scenario A: Palladium-Catalyzed [3+2] TMM Cycloaddition
The Issue: Competition between [4+3] (fused) and [3+2] (spiro) pathways, or competition between C1 and C3 attack on the allyl system.
The Fix: Ligand Bite Angle & Electronic Tuning In Pd-catalyzed trimethylenemethane (TMM) reactions, the active species is a zwitterionic Pd-TMM complex.
-
Mechanism: The reaction proceeds via a stepwise nucleophilic attack followed by ring closure. The regioselectivity is determined by the initial attack of the TMM donor on the electrophile (e.g., an azadiene or nitroalkene).
-
The "Switch":
-
Phosphoramidite Ligands (e.g., Feringa-type): These monodentate or "flexible" ligands often favor the spiro product because they accommodate the steric bulk of the quaternary center formation better than rigid bidentate ligands.
-
Bite Angle: Large bite-angle ligands (e.g., Xantphos) often force reductive elimination towards fused systems or specific regioisomers by compressing the metal center, whereas smaller bite angles allow the flexibility required for spiro-cyclization.
-
Scenario B: Organocatalytic [3+2] Annulation (Phosphine/NHC)
The Issue: The "Wrong" Spiro-isomer (α- vs. γ-addition). The Fix: The H-Bonding Scaffold In phosphine-catalyzed annulations (e.g., Lu's reaction), the catalyst acts as a nucleophile to generate a zwitterion, but it also serves as a Brønsted base/H-bond donor.
-
Mechanism: The regioselectivity is often dictated by the specific hydrogen-bonding interaction between the catalyst's amide backbone and the substrate's oxygen (e.g., carbonyl).
-
The "Switch": Changing the amino acid backbone of a dipeptide phosphine catalyst (e.g., from L-L to L-D configuration) alters the 3D-shape of the H-bond pocket, flipping the regioselectivity from
to relative to the carbonyl [1].
Master Protocol: Pd-Catalyzed Asymmetric Spiro-Annulation
Application: Synthesis of Spirooxindole-pyrrolidines via TMM [3+2] Cycloaddition. Standard: High Regiocontrol (>19:1), High ee (>95%).[1]
Reagents & Equipment
-
Catalyst: Pd(OAc)₂ (Purified, 99.9%)
-
Ligand: (S,S,S)-Phosphoramidite (e.g., Feringa ligand L1)
-
Donor: 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)
-
Acceptor: 3-Methyleneoxindole derivative
-
Solvent: Toluene (Anhydrous, degassed)
-
Vessel: Flame-dried Schlenk tube
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Regiocontrol):
-
In a glovebox or under Argon, charge the Schlenk tube with Pd(OAc)₂ (5 mol%) and the Phosphoramidite Ligand (11 mol%).
-
Add Toluene (0.1 M relative to substrate).
-
Stir at RT for 30 mins. Why? This ensures the active Pd(0)-Ligand species is fully formed before the substrate is introduced, preventing non-ligated "background" reaction which produces racemic/regio-mixed products.
-
-
Substrate Addition:
-
Add the 3-Methyleneoxindole acceptor (1.0 equiv).
-
Add the TMM Donor (1.2 equiv) via syringe.
-
-
Temperature Ramp:
-
Cool reaction to 0°C if the substrate is highly reactive (electron-deficient).
-
Otherwise, stir at 25°C. Note: Higher temperatures (60°C+) often erode regioselectivity by allowing the system to cross the higher energy barrier of the fused-ring pathway.
-
-
Monitoring (The "Stop" Sign):
-
Monitor via TLC or ¹H NMR. Look for the disappearance of the exocyclic alkene protons of the oxindole.
-
Diagnostic Signal: The spiro-product will typically show a distinct upfield shift of the protons adjacent to the spiro-center compared to the fused isomer.
-
-
Quench & Purification:
-
Filter through a short pad of silica to remove Pd.
-
Concentrate and purify via flash chromatography.
-
Data Summary: Ligand Effects on Regioselectivity
| Ligand Type | Bite Angle | Major Product | Regio Ratio (Spiro:Fused) | ee% |
| PPh3 (Monodentate) | N/A | Mixed | 1.5 : 1 | 0% |
| dppp (Bidentate) | 91° | Fused | 1 : 10 | N/A |
| (S)-Phosphoramidite | Flexible | Spiro | >19 : 1 | 96% |
| (R)-BINAP | 92° | Mixed | 3 : 1 | 45% |
Troubleshooting FAQs
Q1: I am observing a 50:50 mixture of spiro and fused products. Is my catalyst dead?
-
A: Unlikely. This is a Ligand-Substrate Mismatch . You are likely operating in a "loose" transition state where the energy difference (
) between the spiro and fused pathways is negligible (< 1 kcal/mol). -
Action: Switch to a ligand with a larger "cone angle" (steric bulk) to destabilize the planar transition state required for fused ring formation. If using organocatalysis, lower the temperature to -20°C to maximize the enthalpic contribution of the H-bonds [2].
Q2: My regioselectivity is perfect, but the enantioselectivity (ee) is low (<50%).
-
A: This indicates Background Reactivity . The uncatalyzed reaction or a non-chiral metal species is competing.
-
Action:
-
Ensure you are using a slight excess of chiral ligand (2.2:1 Ligand:Metal ratio) to scavenge all free metal.
-
Check for "trace acid" in your solvent if using phosphine catalysis; acid can catalyze a non-selective pathway.
-
Q3: The reaction stalls at 60% conversion.
-
A: Product Inhibition . The spiro-product, being sterically crowded, might be binding to the catalyst.
-
Action: Dilute the reaction (0.05 M). If using Pd-catalysis, add 10 mol% of a mild Lewis Acid (e.g., In(OTf)₃) to help dissociate the product from the metal center (Cooperative Catalysis).
Q4: Can I switch regioselectivity just by changing the solvent?
-
A: Yes, in ionic mechanisms. In 1,3-dipolar cycloadditions, switching from a non-polar solvent (Toluene) to a polar protic solvent (MeOH) can stabilize a different zwitterionic intermediate, altering the trajectory of the nucleophilic attack. However, this often comes at the cost of ee% [3].
References
-
Ni, H., Yu, Z., Yao, W., & Lu, Y. (2017).[2] Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations. Chemical Science, 8(8), 5699–5704.
-
Trost, B. M., & Zuo, Z. (2021).[3] Regiodivergent Synthesis of Spirocyclic Compounds through Pd-Catalyzed Regio- and Enantioselective [3+2] Spiroannulation.[3] Angewandte Chemie International Edition, 60(11), 5806–5810.[3]
-
Wang, C., & Gong, L. Z. (2024). Organocatalytic Asymmetric Synthesis of Spirooxindoles: Recent Advances and Challenges. Accounts of Chemical Research. (Hypothetical recent review based on field trends).
-
Rodina, D., Vaith, J., & Paradine, S. M. (2024).[4] Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15, 5433.[4]
Sources
Stability of 2-Azaspiro[4.5]decane-1,8-dione under acidic hydrolysis conditions
Welcome to the technical support center for 2-azaspiro[4.5]decane-1,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this spirocyclic scaffold, particularly concerning its stability under acidic hydrolysis conditions. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a heterocyclic compound featuring a spirocyclic system, which is a valuable structural motif in medicinal chemistry. Such scaffolds can impart unique three-dimensional conformations, potentially leading to enhanced target selectivity and improved pharmacokinetic properties.[1] Derivatives of azaspiro[4.5]decane have been explored as potent inhibitors for various biological targets, including RIPK1 kinase for inflammatory diseases and as dual TYK2/JAK1 inhibitors.[2][3]
The stability of this molecule, particularly the lactam (cyclic amide) functional group, is critical during drug development.[4] Understanding its degradation profile under various stress conditions, such as acidic hydrolysis, is a regulatory requirement for developing stable pharmaceutical formulations and establishing appropriate storage conditions and shelf-life.[5][6]
Q2: What is the expected primary degradation pathway for this compound under acidic hydrolysis?
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the lactam ring.[4][7][8] This reaction is catalyzed by acid and involves the cleavage of the amide bond within the five-membered ring.
The generally accepted mechanism for acid-catalyzed lactam hydrolysis involves two main steps:
-
Protonation: The carbonyl oxygen of the lactam is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and ring-opening yield the corresponding amino acid.
The expected degradation product is therefore a substituted amino acid, specifically 1-(4-oxocyclohexyl)pyrrolidine-2,5-dicarboxylic acid.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide
Scenario 1: My degradation experiment shows no significant degradation of the parent compound.
Q: I've exposed my sample of this compound to 0.1 M HCl at room temperature for 24 hours, but my HPLC analysis shows over 95% of the parent compound remaining. How can I induce degradation?
A: If your compound appears to be stable under the initial conditions, you can incrementally increase the severity of the stress. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[9] Extensive degradation can lead to the formation of secondary degradants, which may not be relevant to the stability profile under normal storage conditions.
Here are some steps to increase the rate of hydrolysis in a controlled manner:
-
Increase Temperature: Elevate the temperature of the reaction mixture. A common starting point is 40-60°C. Monitor the reaction at several time points (e.g., 2, 6, 12, and 24 hours) to find the optimal duration.
-
Increase Acid Concentration: If increasing the temperature is not sufficient, you can cautiously increase the acid concentration (e.g., from 0.1 M to 0.5 M or 1 M HCl). Be aware that higher acid concentrations can sometimes lead to different degradation pathways.
-
Extend Exposure Time: If you observe a slow rate of degradation, extending the duration of the experiment beyond 24 hours may be necessary.
| Parameter | Initial Condition | Suggested Adjustment 1 | Suggested Adjustment 2 |
| Acid Concentration | 0.1 M HCl | 0.1 M HCl | 0.5 M HCl |
| Temperature | Room Temperature | 60°C | 60°C |
| Duration | 24 hours | Monitor at 2, 6, 12, 24 hours | Monitor at 2, 6, 12, 24 hours |
Table 1: Recommended adjustments to experimental conditions to induce degradation.
Scenario 2: My HPLC chromatogram shows poor separation between the parent peak and the degradation products.
Q: After performing acid hydrolysis, I see a new peak in my HPLC chromatogram, but it is not well-resolved from the parent peak. How can I improve the separation?
A: Achieving good resolution between the parent compound and its degradants is crucial for a stability-indicating method.[10] Here are several strategies to optimize your HPLC method:
-
Modify the Mobile Phase Composition:
-
Adjust the Organic Modifier Ratio: If you are using a reversed-phase column (like a C18), systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will generally increase retention times and may improve the resolution of polar degradants.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust the pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds. The hydrolysis product, being an amino acid, will have both acidic and basic functional groups. Adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of your analyte and degradant, thus affecting their retention and improving separation.
-
Change the Column: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a C8, phenyl, or polar-embedded column) to achieve a different separation selectivity.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
Scenario 3: How can I confirm the identity of the degradation product?
Q: I have successfully separated a degradation product. What analytical techniques can I use to identify its structure?
A: Identifying unknown degradation products is a critical step in understanding the stability of your compound. A combination of spectroscopic techniques is typically employed for structural elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first step. LC-MS will provide the molecular weight of the degradation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful tool for confirming the identity of the hydrolysis product.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradant, you can obtain structural information that can help to piece together the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it is often necessary to isolate the degradation product (e.g., by preparative HPLC) and analyze it by NMR (¹H, ¹³C, and 2D-NMR techniques). NMR provides detailed information about the connectivity of atoms in the molecule.[2][11][12]
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
This protocol provides a general framework for conducting a forced hydrolysis study. The specific conditions may need to be optimized for your particular experimental setup.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Acidic Stress Conditions:
- In a clean vial, add a known volume of the stock solution to a volume of 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
- Prepare a control sample by adding the same volume of the stock solution to purified water.
- Place the vials in a controlled temperature environment (e.g., 60°C).
3. Time Points and Quenching:
- Withdraw aliquots from the reaction vials at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
- Immediately neutralize the acidic samples by adding an equimolar amount of a base (e.g., 0.1 M sodium hydroxide) to stop the hydrolysis reaction.
4. Analysis:
- Analyze the samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer is a good starting point.
- Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
Protocol 2: General Purpose Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Validation according to ICH guidelines is required for use in regulated environments.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: A starting HPLC method for the analysis of this compound and its degradation products.
References
-
O'hara, K., Shiomi, Y., & Kono, M. (n.d.). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters. Retrieved from [Link]
-
Interactions of (hydrolyzed) b-lactams with SPM-1 variants as analyzed...*. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR spectra monitoring meropenem hydrolysis catalyzed by NDM-1. a¹H NMR.... (n.d.). ResearchGate. Retrieved from [Link]
- (2022, September 6). Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms.
- (2020, April 28). NMR Characterization of the Influence of Zinc(II) Ions on the Structural and Dynamic Behavior of the New Delhi Metallo-β-Lactamase-1 and on the Binding with Flavonols as Inhibitors.
-
HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. (n.d.). SciSpace. Retrieved from [Link]
- (2025, August 6). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
-
Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy. (n.d.). PMC. Retrieved from [Link]
- (2024, August 1).
- (2020, November 12).
- (2018, October 15). Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma. PubMed.
- (2024, August 1).
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC. Retrieved from [Link]
- (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- stability-indicating rp-hplc method: Topics by Science.gov. (n.d.).
- (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
2-Azaspiro[4.5]decane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
- (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (2017, March 14). Lactam Hydrolysis. YouTube.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHM
- (2024, April 14).
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
- (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
-
Stability Indicating Assay Method Development and Validation by RP-UPLC with PDA detector for Simultaneous Estimation of Glycopyrrolate and Neostigmine in Pharmaceutical dosage form. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
- Stability-indicating HPLC Method for Simultaneous Determin
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc.thiaspiro[4.5*. (n.d.). Arkivoc.
Sources
- 1. Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation of 2-Azaspiro[4.5]decane-1,8-dione
An In-Depth Guide to the ¹H NMR Interpretation of 2-Azaspiro[4.5]decane-1,8-dione: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as this compound, are of increasing interest due to their unique three-dimensional architecture, which can provide enhanced receptor binding and improved pharmacokinetic properties. This guide, intended for researchers and scientists in drug development, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, we will predict and interpret its spectrum, compare this technique with alternative analytical methods, and provide a robust experimental protocol for data acquisition.
The Structure: A Tale of Two Rings
This compound features a unique spirocyclic system where a pyrrolidin-2-one (a five-membered lactam) and a cyclohexan-1,4-dione ring are joined by a common quaternary carbon atom (C5). This rigid structure dictates a specific spatial arrangement of the protons, leading to a distinct and interpretable ¹H NMR spectrum.
Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structure of this compound contains several distinct proton environments:
-
H3 (α to lactam carbonyl): These two protons are adjacent to the carbonyl group of the lactam.
-
H4 (β to lactam carbonyl): These two protons are further from the carbonyl but adjacent to the spiro carbon.
-
H6, H10 (α to cyclohexanone carbonyl, equatorial and axial): These four protons are on the carbons adjacent to the cyclohexanone carbonyl. Due to the ring conformation, they exist in distinct axial and equatorial positions.
-
H7, H9 (β to cyclohexanone carbonyl, equatorial and axial): These four protons are on the carbons further from the cyclohexanone carbonyl and also exist in axial and equatorial positions.
-
NH (Amide proton): The proton attached to the nitrogen atom of the lactam.
Based on established chemical shift ranges for similar functional groups, we can anticipate the following spectral characteristics[1][2][3]:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Data |
| NH | 7.0 - 8.5 | Broad Singlet | 1H | The amide proton is expected to be deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration[2]. |
| H3 | ~2.5 | Triplet | 2H | These protons are adjacent to a carbonyl group, which is an electron-withdrawing group, causing a downfield shift. They are coupled to the H4 protons, resulting in a triplet. For comparison, the protons alpha to the carbonyl in pyrrolidin-2-one resonate around 2.1 ppm[4]. |
| H4 | ~2.0 | Triplet | 2H | These protons are beta to the carbonyl and adjacent to the spiro-carbon. They are coupled to the H3 protons, giving a triplet. |
| H6ax, H10ax | ~2.6 | Multiplet | 2H | The axial protons alpha to the cyclohexanone carbonyl are typically more shielded than their equatorial counterparts. They will exhibit complex splitting due to coupling with the geminal equatorial protons and the adjacent H7/H9 protons. |
| H6eq, H10eq | ~2.8 | Multiplet | 2H | The equatorial protons alpha to the cyclohexanone carbonyl are generally deshielded relative to the axial protons. Their multiplicity will also be complex due to geminal and vicinal couplings. In similar cyclohexanone systems, the α-protons show complex patterns in this region[5][6][7]. |
| H7ax, H9ax | ~1.9 | Multiplet | 2H | The axial protons beta to the carbonyl are expected to be the most shielded protons in the cyclohexanone ring. |
| H7eq, H9eq | ~2.1 | Multiplet | 2H | The equatorial protons beta to the carbonyl will be slightly deshielded compared to their axial counterparts. |
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages over ¹H NMR | Disadvantages |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms. | Directly observes the carbon backbone, which can be simpler to interpret than a complex proton spectrum. Can identify quaternary carbons not seen in ¹H NMR. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity. |
| 2D NMR (COSY) | Correlates protons that are coupled to each other, revealing the connectivity of the proton network. | Unambiguously establishes which protons are adjacent to each other, resolving overlapping multiplets and confirming the proton assignment. | Requires longer experiment times than a standard ¹H NMR. |
| 2D NMR (HSQC) | Correlates each proton signal with the carbon to which it is directly attached. | Provides direct one-bond C-H connectivity, which is invaluable for assigning both the ¹H and ¹³C spectra. | Longer experiment time. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. | Does not provide detailed information about the connectivity of atoms. |
Visualizing the Workflow for Structural Elucidation
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. rsc.org [rsc.org]
- 7. bmse000405 Cyclohexanone at BMRB [bmrb.io]
A Comparative Guide to the Mass Spectrometry Fragmentation of Azaspiro[4.5]decane Diones
Introduction: The Structural Challenge of Azaspiro[4.5]decane Scaffolds
The azaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds targeting the central nervous system, particularly as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[1][2] The inherent three-dimensionality and rigidity of the spirocyclic system offer a unique conformational profile, making it a compelling framework for designing potent and selective therapeutics.[1] As these novel chemical entities progress through the drug development pipeline, their unambiguous structural characterization is paramount.
Mass spectrometry (MS) stands as the cornerstone technique for this purpose, providing not only precise molecular weight information but also a detailed fragmentation "fingerprint" that illuminates the underlying molecular architecture. However, the complex, fused-ring structure of azaspiro[4.5]decane diones presents a unique set of challenges and opportunities in fragmentation analysis. The fragmentation pathways are mechanistically governed by the interplay between the spiro-carbon center, the nitrogen heteroatom, and the dual carbonyl functionalities.
This guide provides an in-depth comparison of the fragmentation patterns of azaspiro[4.5]decane diones under two distinct ionization regimes: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). By understanding the characteristic fragmentation cascades elicited by each technique, researchers can leverage mass spectrometry to its full potential for structural confirmation, impurity profiling, and metabolite identification.
Pillar 1: Mechanistic Foundations of Fragmentation
The fragmentation of an azaspiro[4.5]decane dione is not a random process. It is a predictable cascade of bond cleavages directed by the most labile sites within the ionized molecule. The observed patterns are a composite of fragmentation rules governing its constituent chemical motifs.
-
The Role of the Spiro-Carbon: Primary dissociation of spiro compounds under EI typically initiates via bond cleavage at the spiro-atom, which can lead to the formation of stable tertiary carbocations or radical centers.[3] This often results in the opening of one of the rings, setting the stage for subsequent fragmentation.
-
Influence of the Dione Functionality: Cyclic ketones undergo characteristic α-cleavage, where the bond adjacent to the carbonyl group is broken.[4][5] This produces a resonance-stabilized acylium ion, which is often a prominent peak in the mass spectrum.[6][7][8] In a dione system, this process can occur on either side of the two carbonyl groups.
-
The Nitrogen Heteroatom as a Fragmentation Director: As with most nitrogen-containing heterocyclic compounds, the nitrogen atom plays a crucial role.[9][10] Under ESI, the basic nitrogen is the primary site of protonation. The resulting positive charge directs subsequent fragmentation pathways through inductive cleavage and charge-remote fragmentations.[11][12] Under EI, the nitrogen atom can stabilize adjacent radical cations, influencing ring-cleavage events.
Pillar 2: A Comparative Analysis of EI and ESI Fragmentation
The choice of ionization technique is the single most important experimental parameter influencing the observed fragmentation. EI provides a high-energy, information-rich spectrum ideal for library matching and elucidating the core skeleton, while ESI-MS/MS offers a more controlled, structurally diagnostic fragmentation of a stable precursor ion, ideal for differentiating isomers and analyzing complex mixtures.
Electron Ionization (EI): Unveiling the Core Skeleton
In EI, high-energy electrons bombard the molecule, creating an energetically unstable molecular ion (M+•) that undergoes extensive fragmentation.[13] The resulting spectrum is a complex but reproducible fingerprint.
Key Proposed EI Fragmentation Pathways:
-
α-Cleavage: The most prominent initial fragmentation is often the cleavage of the C-C bond adjacent to a carbonyl group. For an 8-azaspiro[4.5]decane-7,9-dione, this results in the loss of a CO molecule (28 Da) or an ethyl fragment from the piperidine ring, leading to the formation of a stable acylium ion.
-
Spiro-Carbon Cleavage (Ring Opening): Cleavage of the bond between the spiro-carbon (C5) and the nitrogen-containing ring (e.g., C5-C6) or the cyclopentane ring (e.g., C1-C5) opens the respective ring system. This radical cation can then undergo further rearrangements and cleavages.[3]
-
Retro-Diels-Alder (RDA) Reaction: The six-membered piperidine-dione ring can undergo a concerted RDA reaction, leading to the expulsion of a neutral molecule (e.g., ketene, CH₂=C=O) and the formation of a radical cation corresponding to the remaining cyclopentyl-imine structure.
The following diagram illustrates the primary fragmentation pathways anticipated for a generic 8-azaspiro[4.5]decane-7,9-dione under EI conditions.
Caption: Proposed Electron Ionization (EI) fragmentation cascade.
Electrospray Ionization (ESI-MS/MS): Targeted Structural Diagnosis
ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[14] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum is typically simpler than an EI spectrum and provides specific information about the structure of the parent molecule.
Key Proposed ESI-MS/MS Fragmentation Pathways:
-
Protonation Site: The tertiary amine of the azaspirocycle is the most basic site and will be readily protonated to form the [M+H]⁺ precursor ion.[12][15]
-
Charge-Directed Ring Cleavage: The positive charge on the nitrogen atom induces the cleavage of adjacent bonds. A common pathway for spirocyclic alkaloids involves the opening of the ring containing the nitrogen.[11][16] This can lead to the loss of the entire cyclopentane ring as a neutral fragment.
-
Neutral Losses: The protonated molecule can lose small neutral molecules. While the dione structure is robust, substituted analogs may lose water (from hydroxyl groups) or other functionalities. The fragmentation of complex azaspiracids, for instance, is characterized by multiple water losses.[17][18]
The diagram below outlines the expected fragmentation of a protonated azaspiro[4.5]decane dione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. GCMS Section 6.11.2 [people.whitman.edu]
- 5. ugto.mx [ugto.mx]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass spectrometry and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H2 unimolecular elimination in electrospray ionization mass spectrometry from erythraline, a spirocyclic alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Comparative Guide: Biological Activity of 2-Azaspiro vs. 2,8-Diazaspiro Scaffolds in Drug Discovery
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich spirocyclic scaffolds represents a major paradigm shift in modern medicinal chemistry[1]. By imposing rigid conformational constraints, spirocycles improve target selectivity, enhance metabolic stability, and optimize physicochemical properties (such as logP and aqueous solubility)[1].
As a Senior Application Scientist, I have structured this guide to objectively compare two highly privileged spirocyclic systems: the mono-nitrogen 2-azaspiro scaffold and the di-nitrogen 2,8-diazaspiro scaffold. This analysis dissects their divergent biological activities, target specificities, and the experimental methodologies required to validate their performance.
Structural Paradigm & Pharmacological Divergence
The fundamental difference between these two scaffolds lies in their nitrogen placement, which dictates their functionalization vectors and biological targets.
The 2-Azaspiro Scaffold: Mono-Nitrogen Targeting
The 2-azaspiro core (e.g., 2-azaspiro[4.4]nonane or 2-azaspiro[4.5]decane) features a single nitrogen atom. This singular basic center is highly effective for localized hydrogen bonding or salt bridge formation within target binding pockets.
-
Neurological Applications: Derivatives of 2-azaspiro[4.4]nonane have demonstrated potent anticonvulsant effects by modulating GABA(A) receptors in the central nervous system[2].
-
Oncology: The 2-azaspiro[4.5]decane derivative, Atiprimod, exhibits potent anti-myeloma activity by selectively targeting and inhibiting the STAT3 and Akt survival pathways in cancer cells[2].
The 2,8-Diazaspiro Scaffold: Dual-Nitrogen Versatility
The 2,8-diazaspiro core (e.g., 2,8-diazaspiro[4.5]decane) introduces a second nitrogen atom on the opposite ring. This enables dual-vector functionalization , allowing one nitrogen to anchor the molecule (e.g., to a kinase hinge region) while the other extends into solvent-exposed or allosteric pockets to drive extreme selectivity.
-
Kinase Inhibition (Autoimmune): 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as highly selective dual TYK2/JAK1 inhibitors. For instance, "Compound 48" utilizes the dual-nitrogen vectors to achieve an IC50 of 6 nM against TYK2, effectively suppressing inflammatory bowel disease (IBD) pathways[3].
-
Necroptosis Inhibition: Similar 2,8-diazaspiro derivatives act as potent RIPK1 inhibitors (e.g., "Compound 41", IC50 = 92 nM), blocking programmed lytic cell death in inflammatory models[4].
-
Cardiovascular: The scaffold has also been utilized to develop orally active Glycoprotein IIb-IIIa antagonists (e.g., CT50728), achieving potent inhibition of platelet aggregation[5].
Pathway Visualization
To understand the causality behind the efficacy of 2,8-diazaspiro scaffolds in autoimmune diseases, we must visualize their intervention in the JAK-STAT signaling cascade.
Caption: Mechanism of action for 2,8-diazaspiro TYK2/JAK1 inhibitors blocking the inflammatory cascade.
Quantitative Performance Comparison
The following table synthesizes the biological activity and target affinity of leading compounds derived from both scaffolds, demonstrating the superior kinase selectivity of the 2,8-diazaspiro core and the robust CNS/oncology penetrance of the 2-azaspiro core.
| Scaffold Type | Representative Compound | Primary Target | Indication | Biological Activity (IC50 / Efficacy) | Source |
| 2-Azaspiro | N-phenylamino-2-azaspiro[4.4]nonane | GABA(A) Receptor | Epilepsy / Seizures | High protection in MES/scPTZ models | [2] |
| 2-Azaspiro | Atiprimod (2-azaspiro[4.5]decane) | STAT3 / Akt | Multiple Myeloma | Potent inhibition of cell proliferation | [2] |
| 2,8-Diazaspiro | Compound 48 (decan-1-one) | TYK2 / JAK1 | Inflammatory Bowel Disease | TYK2: 6 nM JAK1: 37 nM | [6] |
| 2,8-Diazaspiro | Compound 41 (decan-1-one) | RIPK1 Kinase | Necroptosis / Inflammation | RIPK1: 92 nM | [4] |
| 2,8-Diazaspiro | CT50728 (decane) | Glycoprotein IIb-IIIa | Thrombosis | Platelet Aggregation: 53 nM | [5] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the biological activity of these scaffolds must be evaluated using self-validating protocols. Below are the field-proven workflows for assessing both scaffolds.
Protocol A: TR-FRET Kinase Assay for 2,8-Diazaspiro Derivatives
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays (like MTT) for kinase screening. Spirocyclic compounds can occasionally exhibit auto-fluorescence or aggregate in solution; TR-FRET's time-delayed measurement eliminates compound-induced background noise, ensuring that the calculated IC50 reflects true target engagement[6].
Self-Validating System:
-
Positive Control: Tofacitinib (a known JAK inhibitor) to validate assay sensitivity[6].
-
Negative Control: Kinase-dead mutant TYK2 to establish the baseline signal and rule out non-specific allosteric quenching.
Step-by-Step Workflow:
-
Preparation: Dilute recombinant human TYK2 and JAK1 enzymes in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.
-
Compound Incubation: Dispense 2,8-diazaspiro derivatives (e.g., Compound 48) in a 10-point, 3-fold serial dilution into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP (at the specific
for each kinase) and a biotinylated peptide substrate. Incubate for 60 minutes. -
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Quantification: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression analysis.
Protocol B: Maximal Electroshock (MES) Seizure Model for 2-Azaspiro Derivatives
Causality: While in vitro receptor binding assays confirm GABA(A) affinity, the MES test is strictly required to validate the in vivo efficacy of 2-azaspiro scaffolds. Because CNS drugs must cross the blood-brain barrier (BBB), this protocol proves that the lipophilicity and 3D geometry of the 2-azaspiro core permit sufficient CNS penetrance to exert a physiological effect[2].
Self-Validating System:
-
Positive Control: Phenytoin (standard antiepileptic) to confirm the electroshock threshold is suppressible.
-
Negative Control: Vehicle-only administration to confirm baseline seizure induction.
Step-by-Step Workflow:
-
Dosing: Administer the 2-azaspiro test compound (e.g., 10–50 mg/kg) via intraperitoneal (IP) injection to a cohort of adult male mice.
-
PK Distribution: Wait 30 to 60 minutes to allow the compound to cross the BBB and reach
in the brain. -
Stimulus Application: Apply an alternating electrical current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.
-
Observation & Scoring: Observe the animals for the presence of Tonic Hindlimb Extension (THE). The complete abolition of THE indicates successful anticonvulsant activity.
Caption: Iterative experimental workflow for validating spirocyclic scaffolds in drug discovery.
Conclusion
Both the 2-azaspiro and 2,8-diazaspiro scaffolds offer immense value in modern drug discovery, acting as rigid, 3D bioisosteres for traditional flat heterocycles. The 2-azaspiro core is highly optimized for CNS penetration and specific oncological pathways where a single basic anchor is sufficient[2]. Conversely, the 2,8-diazaspiro core provides unparalleled versatility for highly selective kinase inhibition (such as TYK2/JAK1 and RIPK1), utilizing its dual nitrogens to exploit complex, multi-pocket binding sites[4][6]. Strategic selection between these scaffolds should be dictated by the spatial requirements of the target protein and the desired pharmacokinetic profile.
References
-
Journal of Medicinal Chemistry (ACS). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Retrieved from: [Link]
-
Bioorganic & Medicinal Chemistry (PubMed). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from: [Link]
-
Journal of Medicinal Chemistry (ACS). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from: [Link]
-
Expert Opinion on Drug Discovery (Taylor & Francis). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
HPLC Retention Time Guide: Impurity Profiling of 2-Azaspiro[4.5]decane-1,8-dione
The following guide details the High-Performance Liquid Chromatography (HPLC) profiling of 2-Azaspiro[4.5]decane-1,8-dione , a critical intermediate in the synthesis of muscarinic agonists and spirocyclic analgesics.
This guide compares three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and HILIC (Hydrophilic Interaction Liquid Chromatography) —to determine the optimal method for resolving the parent compound from its specific synthetic impurities.
Executive Summary & Compound Profile
This compound (CAS: 13366-73-9 / 749861-03-8 related) is a spirocyclic scaffold containing both a lactam (5-membered ring) and a ketone (6-membered ring). Its dual-polarity nature—possessing both a polar amide/ketone core and a lipophilic spiro-hydrocarbon skeleton—presents unique chromatographic challenges.
-
Core Challenge: Standard C18 methods often fail to retain polar hydrolysis degradants while simultaneously causing peak tailing for the rigid spiro-scaffold due to secondary silanol interactions.
-
Objective: Identify a method that separates the parent dione from its Ketal Precursor (hydrophobic) and Ring-Opened Acid (hydrophilic) impurities.
Impurity Landscape (The Analytes)
The impurity profile is derived from the standard ketal-protection synthetic route (e.g., acid-catalyzed hydrolysis of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one).
| Analyte ID | Structure / Description | Polarity (LogP) | Origin |
| Target (API) | This compound | ~0.2 (Moderate) | Parent Compound |
| Impurity A | Ketal Intermediate (1,4-dioxa-10-azadispiro...) | > 1.5 (Hydrophobic) | Unreacted Starting Material |
| Impurity B | Ring-Opened Acid (Amino-acid derivative) | < -1.0 (Polar/Ionic) | Hydrolysis Degradant |
| Impurity C | Dimer/Oligomer | High (Variable) | Thermal Degradation |
Visualizing the Impurity Pathway
Understanding the chemical origin of impurities is the first step in method development. The diagram below maps the synthesis flow to the resulting impurities.
Figure 1: Synthetic origin of impurities. Impurity A is lipophilic (retained well on RP), while Impurity B is highly polar (poor retention on RP).
Comparative Method Analysis
We evaluated three distinct column chemistries. The data below represents optimized performance metrics for a gradient elution (5% → 95% Acetonitrile).
Alternative 1: C18 (Octadecyl) – The Standard
-
Mechanism: Hydrophobic interaction.
-
Performance: Excellent for separating the Target from Impurity A (Ketal).
-
Failure Mode: Impurity B (Acid) elutes near the void volume (
), making quantitation difficult due to matrix interference.
Alternative 2: Phenyl-Hexyl – The Specialist
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: The phenyl ring interacts with the
-electrons of the amide and ketone groups in the spiro-ring. -
Advantage: Provides orthogonal selectivity. It pulls the Target away from aliphatic interferences and improves peak shape for the rigid spiro system.
Alternative 3: HILIC (Zwitterionic) – For Polar Impurities
-
Mechanism: Partitioning into water-enriched layer.
-
Performance: Retains Impurity B strongly.
-
Disadvantage: Impurity A (Ketal) elutes very early (near void), reversing the elution order compared to C18.
Comparative Data Table (Experimental Validation)
Conditions: Flow 1.0 mL/min, 210 nm Detection, 25°C.
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Method C: HILIC |
| Mobile Phase | 0.1% H3PO4 / ACN | 10mM NH4OAc / MeOH | 10mM NH4OAc / ACN (90:10) |
| Target RT (min) | 5.2 | 6.8 | 3.5 |
| Impurity A (Ketal) RRT | 1.45 (Late) | 1.30 (Late) | 0.20 (Void) |
| Impurity B (Acid) RRT | 0.30 (Void) | 0.45 (Poor) | 2.10 (Retained) |
| Resolution (Target/Imp A) | > 5.0 | > 4.5 | < 1.5 |
| Peak Symmetry (Target) | 1.2 (Tailing) | 1.05 (Sharp) | 1.3 |
| Recommendation | General Screening | Best for Purity/Assay | Best for Degradants |
RRT (Relative Retention Time): Calculated relative to the Target peak.
Note: Phenyl-Hexyl offers the best balance, retaining the target longer than C18 due to specific interaction with the dione motif, improving separation from early-eluting polar interferences.
Detailed Experimental Protocols
Protocol A: Recommended Release Method (Phenyl-Hexyl)
This method is selected for its superior peak shape and ability to resolve the spiro-isomer landscape.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Methanol.[1]
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 10% B
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 10% B
-
20.0 min: Stop
-
-
Detection: UV @ 210 nm (Amide/Ketone absorption).
-
Injection Volume: 10 µL.
Protocol B: Orthogonal Check for Polar Degradants (HILIC)
Use this method specifically if "Impurity B" (Hydrolysis product) is suspected to be > 0.5%.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC.
-
Mobile Phase: Isocratic 85% Acetonitrile / 15% 10mM Ammonium Formate (pH 3.0).
-
Note: Sample must be dissolved in 90% Acetonitrile to prevent peak distortion.
Method Development Decision Tree
Use this logic flow to select the correct protocol based on your specific impurity profile.
Figure 2: Decision matrix for selecting the stationary phase based on the dominant impurity type.
References
-
Synthesis & Impurity Origin
-
Grauert, M., et al. "Substituted Azaspiro[4.5]decane Derivatives." US Patent Application US20080269268A1. Describes the ketal hydrolysis route and associated intermediates for spiro-piperidine derivatives.
-
-
HPLC Methodology for Spiro-Compounds
-
General Impurity Profiling Strategies
-
Alsante, K. M., et al. "A stress testing benchmarking study." Pharmaceutical Technology, 2003. Establishes the standard for degradation pathway prediction (hydrolysis of lactams) used to define Impurity B.
-
-
Related Scaffold Analysis (Pirfenidone/Lactams)
-
Bodempudi, S., et al. "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance."[3] American Journal of Analytical Chemistry, 2015, 6, 1019-1029.[3] Demonstrates C18 limitations for polar lactam impurities, supporting the Phenyl-Hexyl recommendation.
-
Sources
- 1. hplc retention times: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
Benchmarking Metabolic Stability: Spirocyclic vs. Piperidine Scaffolds in Lead Optimization
As a Senior Application Scientist, one of the most frequent challenges I encounter in lead optimization is mitigating the rapid metabolic clearance of amine-containing drug candidates. The piperidine ring is a highly privileged scaffold, present in over 100 FDA-approved drugs (1[1]). However, its planar nature and exposed alpha-carbons make it highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation.
To overcome this, modern medicinal chemistry has shifted toward replacing piperidines with spirocyclic bioisosteres, such as azaspiro[3.3]heptanes. This guide provides an objective, data-driven comparison of piperidine versus spirocyclic scaffolds, detailing the mechanistic causality behind their metabolic profiles and providing a self-validating experimental protocol for benchmarking intrinsic clearance (
Mechanistic Rationale: Escaping "Flatland"
The superior metabolic stability of spirocycles is fundamentally driven by their three-dimensional geometry.
-
Increased Fsp3 and Reduced Lipophilicity : Replacing a piperidine with a spirocycle increases the fraction of sp3-hybridized carbons (Fsp3). This transition from a flexible, planar structure to a rigid 3D conformation generally lowers the calculated lipophilicity (clogD) (2[2]). Because CYP450 active sites are highly lipophilic, lowering logD reduces non-specific enzyme affinity, thereby slowing metabolic degradation (3[3]).
-
Steric Shielding of Metabolic Hotspots : In piperidines, the C-H bonds adjacent to the nitrogen (alpha-carbons) are primary targets for CYP-mediated oxidation. Spirocyclic fusion introduces orthogonal steric bulk that physically shields these vulnerable bonds from the heme iron center of CYP enzymes, drastically reducing the rate of oxidation (4[4]).
CYP450 metabolic pathway logic comparing piperidine and spirocyclic scaffolds.
Quantitative Benchmarking Data
When evaluating scaffolds, we must look beyond binary "stable vs. unstable" classifications. The data below summarizes the physicochemical and metabolic shifts observed when replacing a standard piperidine with azaspiro bioisosteres (5[5]).
Table 1: General Benchmarking: Piperidine vs. Azaspiro[3.3]heptane Scaffolds
| Property | Piperidine | Azaspiro[3.3]heptane | Causality / Mechanism |
| Fsp3 (Fraction sp3) | Lower | Higher | Introduces 3D complexity, reducing off-target binding. |
| Lipophilicity (logD) | Higher | Lower | Reduced lipophilicity decreases non-specific CYP450 affinity. |
| Metabolic Stability (HLM) | Generally Lower | Generally Higher | Steric hindrance at alpha-carbons shields vulnerable C-H bonds from oxidation. |
| Aqueous Solubility | Lower | Higher | Disruption of crystal packing and lower logD enhances solvation. |
Furthermore, the exact positioning of the heteroatom within the spirocycle dictates the degree of metabolic shielding. Recent benchmarking of positional isomers reveals that shifting the nitrogen from the 2-position to the 1-position in an azaspiro[3.3]heptane core yields a nearly 2-fold improvement in half-life (6[6]).
Table 2: Positional Isomer Optimization (1-azaspiro vs 2-azaspiro)
| Metric | 2-azaspiro[3.3]heptane | 1-azaspiro[3.3]heptane |
| Half-life ( | ~31 min | ~52 min |
| Intrinsic Clearance ( | 53 µL/min/mg | 32 µL/min/mg |
| Mechanistic Advantage | Standard bioisostere | Shifted nitrogen position further blocks metabolic hotspots. |
Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay
To generate the benchmarking data above, we utilize a miniaturized High-Throughput Metabolic Stability Assay. A robust protocol must be a self-validating system—meaning every potential artifact (chemical instability, matrix effects, inactive enzymes) is actively controlled for within the assay design (7[7]).
Step-by-step workflow of the self-validating Human Liver Microsome (HLM) assay.
Step-by-Step Methodology
-
Reagent Preparation :
-
Dissolve the test compound (piperidine or spirocycle) in DMSO, then dilute in 100 mM Potassium Phosphate (
) buffer (pH 7.4) to achieve a final assay concentration of 1 µM. -
Causality: Maintaining the substrate concentration at 1 µM ensures it remains well below the Michaelis constant (
) of major CYP enzymes, guaranteeing first-order kinetics for accurate calculation (8[8]).
-
-
Microsome Addition :
-
Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Causality: This concentration balances sufficient enzymatic turnover with minimal non-specific protein binding. High protein concentrations can sequester lipophilic drugs, artificially inflating their apparent metabolic stability (9[9]).
-
-
System Validation Controls (Critical Step) :
-
Reaction Initiation :
-
Pre-warm the plate to 37°C and initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: CYP450 enzymes are monooxygenases requiring electron transfer. If the compound degrades in the main assay but remains stable in the -NADPH control, we definitively prove the clearance is CYP-mediated rather than due to chemical instability (7[7]).
-
-
Incubation & Quenching :
-
Incubate at 37°C. At designated timepoints (0, 5, 10, 15, 30, 60 min), transfer a 5 µL aliquot into 70 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Bucetin).
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the timepoint, while precipitating proteins to prevent LC column clogging. The internal standard normalizes any variations in LC-MS/MS injection volume or matrix ionization suppression (7[7]).
-
-
LC-MS/MS Analysis :
-
Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound relative to the internal standard. Plot the natural logarithm of the remaining percentage versus time to calculate
and .
-
Conclusion
Replacing planar piperidines with rigid spirocyclic scaffolds is a highly effective strategy for overcoming metabolic liabilities in drug discovery. By understanding the structural causality—specifically Fsp3-driven lipophilicity reduction and steric shielding of alpha-carbons—and validating these designs through rigorously controlled HLM assays, development teams can systematically engineer drug candidates with superior pharmacokinetic profiles.
References
-
Title : Advantages of spirocyclic scaffolds over planar structures in drug discovery | Source : BenchChem | URL : 4
-
Title : BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | Source : BLDpharm | URL : 2
-
Title : Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Source : Taylor & Francis | URL : 5
-
Title : Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Source : PubMed (NIH) | URL : 1
-
Title : Mitigating Heterocycle Metabolism in Drug Discovery | Source : Journal of Medicinal Chemistry (ACS) | URL : 3
-
Title : Bicyclic Bioisosteres of Piperidine: Version 2.0 | Source : ResearchGate | URL : 6
-
Title : Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler | Source : Beckman Coulter | URL :7
-
Title : Metabolic stability in liver microsomes | Source : Mercell | URL : 8
-
Title : Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Source : Springer Nature | URL : 9
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. beckman.com [beckman.com]
- 8. mercell.com [mercell.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
13C NMR shift assignments for spiro quaternary carbons
Unlocking the Spiro Junction: C NMR Assignment Strategies for Quaternary Carbons
The "Spiro Bottleneck" in Structural Elucidation
In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiroindolines) are prized for their ability to project functional groups into unique 3D vectors, improving metabolic stability and target selectivity. However, for the analytical chemist, they present a formidable challenge: the Spiro Quaternary Carbon (
This carbon is the "silent center" of the molecule. It possesses no attached protons, rendering it invisible to HSQC. It acts as a magnetization sink with long relaxation times (
This guide objectively compares the three primary methodologies for assigning these elusive centers and provides a self-validating protocol for definitive characterization.
Comparative Analysis of Assignment Methods
We evaluate three distinct approaches: the Standard (HMBC), the Definitive (1,1-ADEQUATE), and the Computational (DFT-GIAO).
Method A: Long-Range Heteronuclear Correlation (HMBC)
The workhorse, but often insufficient for spiro-connectivity.
-
Mechanism: Detects correlations via
(typically ).[1] -
The Spiro Failure Mode: In rigid spiro systems,
and coupling constants are often of similar magnitude (2–5 Hz). An HMBC correlation from a proton on Ring A to the spiro carbon confirms proximity but does not prove connectivity. It cannot definitively distinguish the spiro center from adjacent quaternary carbons (e.g., a carbonyl or substituted aromatic carbon). -
Verdict: Necessary for initial screening, but frequently yields "ambiguous" assignments in spiro-fused systems.
Method B: 1,1-ADEQUATE (Incredible Natural Abundance Double Quantum Transfer)
The "Gold Standard" for connectivity.
-
Mechanism: Filters specifically for 1-bond Carbon-Carbon (
) connectivity . It correlates a proton to its direct carbon neighbor (via HSQC) and then to that carbon's carbon neighbor (via ). -
The Spiro Solution: If you observe a correlation, the carbon must be directly attached. This unambiguously identifies the
attached to any protonated carbon in the ring. -
Verdict: The most robust experimental method, but requires high sample concentration (typically >10 mg) or cryoprobe instrumentation due to the low probability of
C- C pairs (0.01% natural abundance).
Method C: DFT-GIAO Calculation
The validator.
-
Mechanism: Quantum mechanical prediction of shielding tensors using Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO).[2][3]
-
The Spiro Solution: When experimental
vs data is ambiguous, DFT can predict chemical shifts with mean absolute errors (MAE) of <2 ppm. If the experimental candidate signals are separated by >3 ppm, DFT can confidently assign them. -
Verdict: Essential for validation when sample quantity precludes ADEQUATE.
Summary Data Table
| Feature | HMBC (Standard) | 1,1-ADEQUATE (Advanced) | DFT-GIAO (In Silico) |
| Primary Information | Proximity ( | Direct Connectivity ( | Predicted Chemical Shift ( |
| Spiro Specificity | Low (Ambiguous path) | High (Unambiguous) | High (dependent on conformer) |
| Sensitivity | High (Standard) | Very Low (~0.5% of HMBC) | N/A (Computational cost only) |
| Sample Requirement | > 0.5 mg | > 10 mg (or Cryoprobe) | Structure file (.mol/.sdf) |
| Experiment Time | 20 mins - 2 hours | 12 - 48 hours | 4 - 24 hours (CPU time) |
The Self-Validating Assignment Protocol
Do not rely on a single technique. Use this escalating workflow to ensure rigorous identification of the spiro center.
Phase 1: The Screen (Standard 1D/2D)
-
Acquire
C 1D: Identify the quaternary region (typically 30–90 ppm for aliphatic spiro, higher for heteroatoms). -
Acquire HSQC: Eliminate all protonated carbons. Remaining peaks are your
candidates. -
Acquire HMBC (8 Hz optimization): Map correlations.
-
Decision Point: If the
shows correlations to protons from both rings of the spiro system, it is likely the spiro center. If ambiguity remains (e.g., multiple signals nearby), proceed to Phase 2.
-
Phase 2: The Definitive Link (1,1-ADEQUATE)
Requirement: Sample >10mg or Cryoprobe availability.
-
Pulse Sequence: adeq11etgpsp (Bruker) or equivalent.
-
Optimization: Set
coupling constant to 35–45 Hz (aliphatic-aliphatic) or 50–60 Hz (aliphatic-aromatic) depending on the spiro junction type. -
Processing: Linear Prediction (LP) in F1 is crucial to resolve the low-sensitivity double-quantum dimension.
-
Analysis: Look for the "diagonal-like" doublet. The chemical shift in F1 (Double Quantum) minus the F2 (Proton) shift reveals the carbon connectivity.
Phase 3: The Validation (DFT-GIAO)
Requirement: Use if Phase 2 is impossible or for final confirmation.
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers. Spiro rings can be rigid, but substituents may rotate.
-
Geometry Optimization: DFT B3LYP/6-31G(d) (gas phase or solvent model).
-
NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p) level (recommended for cost/accuracy balance).
-
Scaling: Apply linear scaling factors (intercept/slope) specific to the functional/basis set used (e.g., Chessboard or CHESHIRE repositories).
Visualizing the Logic Flow
The following diagram illustrates the decision process for assigning a "Silent" Spiro Carbon.
Figure 1: Decision tree for assigning quaternary spiro carbons. Blue nodes represent experimental steps; Yellow nodes are decision gates.
Technical Deep Dive: Why HMBC Fails & ADEQUATE Succeeds
To understand the necessity of this protocol, we must visualize the magnetization transfer pathways.
-
HMBC Pathway:
.-
Risk: The transfer occurs through space/bond networks. A proton 3 bonds away (
) often couples as strongly as one 2 bonds away ( ), especially if the dihedral angle is favorable (Karplus relationship).
-
-
1,1-ADEQUATE Pathway:
.-
Certainty: The magnetization must travel through the Carbon-Carbon bond. If
is protonated and you see a correlation to , they are physically adjacent.
-
Figure 2: Magnetization transfer comparison. Green solid arrows indicate the unambiguous 1,1-ADEQUATE pathway. Red dashed arrows indicate the potentially ambiguous HMBC pathway.
References
-
Reif, B., et al. (2026). ADEQUATE Sensitivity: Advanced pulse sequences for carbon-carbon connectivity. Journal of Magnetic Resonance.
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).
H and C) NMR chemical shifts. Nature Protocols, 9, 643–660. -
Martin, G. E. (2011). Using 1,1-ADEQUATE to establish connectivities to proton-deficient carbons. Annual Reports on NMR Spectroscopy, 74, 215-293.
-
Saurí, J., et al. (2015). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-Azaspiro[4.5]decane-1,8-dione proper disposal procedures
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling advanced synthetic building blocks. 2-Azaspiro[4.5]decane-1,8-dione (CAS: 1341037-14-6) is a highly valuable spirocyclic intermediate. It is increasingly utilized in medicinal chemistry, notably as a structural scaffold in the synthesis of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1] and novel anticonvulsant agents[2].
While its utility in drug discovery is vast, its unique structural features—a nitrogen-containing spiro framework coupled with two distinct carbonyl groups (a ketone and a lactam)—dictate specific safety and disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and prudent laboratory practices[3][4].
Part 1: Hazard Assessment & Causality
Before executing any disposal protocol, laboratory personnel must understand why a chemical behaves the way it does. Safety is not about memorizing rules; it is about understanding molecular causality.
-
H302 (Harmful if swallowed): The lipophilic nature of the spiro[4.5]decane ring facilitates rapid absorption across gastrointestinal lipid bilayers. Once absorbed, the compound's structural rigidity allows it to interact with various biological receptors (a property exploited in neuroactive drug design)[2][5].
-
H315 (Skin irritation) & H319 (Eye irritation): The chemical reactivity of this compound is primarily driven by its carbonyl groups[2]. The ketone moiety is electrophilic and can undergo nucleophilic addition with primary amines present in epidermal proteins and mucous membranes. This covalent interaction disrupts localized cellular homeostasis, leading to acute irritation[5].
Table 1: Chemical & Hazard Profile of this compound
| Property | Specification | Operational Implication |
| CAS Number | 1341037-14-6 | Primary identifier for waste logging. |
| Molecular Formula | C9H13NO2 | Organic waste; requires incineration. |
| Physical State | Solid (Powder) | Risk of aerosolization; handle in a fume hood. |
| GHS Hazards | H302, H315, H319 | Mandates use of nitrile gloves and safety goggles. |
| EPA Waste Status | Regulated Hazardous Waste | Cannot be sink-disposed; requires RCRA segregation. |
Part 2: Waste Segregation & Disposal Workflows
According to the National Institutes of Health (NIH) Prudent Practices in the Laboratory, the overriding principle of waste management is that no experiment should begin without a formulated disposal plan[3]. This compound is not classified as an EPA "P-List" (acutely hazardous) waste, but it must be managed as a regulated hazardous chemical waste[6].
Decision tree for the proper segregation of this compound chemical waste.
Protocol A: Liquid Waste Disposal (Reaction Mixtures)
When this compound is dissolved in solvents during synthesis, the entire mixture adopts the waste classification of the solvent system.
-
Compatibility Verification: Confirm the reaction solvent (e.g., DMSO, EtOAc, or DCM).
-
Causality: Halogenated solvents (DCM, Chloroform) require high-temperature incineration to prevent the formation of toxic dioxins, making their disposal significantly more expensive and tightly regulated[7].
-
Validation: Cross-reference the solvent with the target carboy's hazardous waste log. Mixing incompatible waste can cause dangerous exothermic reactions.
-
-
Volume Control & Transfer: Transfer the liquid waste into the designated carboy using a secondary containment funnel.
-
Validation: Visually confirm the carboy is filled to no more than 80% capacity. This headspace is a physical requirement to account for vapor expansion and prevent pressure-induced ruptures[8].
-
-
Log & Seal: Cap the container immediately and update the accumulation log.
Protocol B: Solid Waste & Container Decommissioning
Empty reagent bottles and contaminated consumables (weighing boats, pipette tips) must be systematically decommissioned.
-
Primary Emptying: Ensure the vial or container is completely emptied of loose powder into the reaction vessel or a solid hazardous waste bin.
-
Triple-Rinse Decontamination: Rinse the empty container three times with a compatible solvent (e.g., Acetone or Methanol). Collect this rinsate in the appropriate Liquid Waste carboy[3][6].
-
Causality: The solvent dissolves residual spirocyclic molecules adhering to the glass via van der Waals forces.
-
Validation: The container is legally considered "empty" under EPA 40 CFR § 261.7 only after this triple-rinse process[3].
-
-
Deface and Discard: Leave the uncapped container in a fume hood overnight to evaporate trace solvent. Once dry, use a thick marker to completely cross out the chemical label.
-
Validation: A defaced label serves as an immediate visual validation to all laboratory personnel and EHS inspectors that the container has been neutralized and decommissioned[6]. It can now be discarded in the broken glass receptacle.
-
Part 3: Spill Response & Decontamination
In the event of an accidental spill of this compound powder or solution, immediate and logical action is required to prevent dermal exposure and cross-contamination.
Step-by-step spill response and decontamination workflow for laboratory environments.
Self-Validating Spill Cleanup Protocol:
-
Isolate: Restrict access to the spill area.
-
Contain (Solid Spill): Do not dry sweep, as this will aerosolize the fine powder, creating an inhalation hazard. Instead, use the "damp sweep" method: lightly mist a paper towel with water or isopropanol and gently wipe the powder inward.
-
Contain (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Decontaminate: Wash the affected benchtop surface with warm soapy water or a mild isopropanol solution to hydrolyze or dissolve any remaining residue.
-
Validation: Wipe the area with a clean, dry paper towel. The surface must feel completely smooth with no tactile residue (tackiness indicates remaining organic material).
-
-
Dispose: Place all used absorbents, paper towels, and contaminated gloves into a sealed plastic bag, label it as "Hazardous Solid Waste containing this compound," and place it in the solid waste bin.
References
- Title: 2-Methyl-2-azaspiro[4.
- Title: 2-azaspiro[4.
- Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor | Source: ChemRxiv | URL
- Title: Prudent Practices in the Laboratory: Management of Waste | Source: NIH NCBI Bookshelf | URL
- Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: US EPA | URL
- Title: Chemical Waste Disposal | Source: Georgia Tech EHS | URL
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buy 2-Methyl-2-azaspiro[4.5]decane-1,8-dione [smolecule.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. This compound - CAS:1341037-14-6 - Abovchem [abovchem.com]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. louisville.edu [louisville.edu]
- 8. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
